molecular formula C13H15NO3 B3263198 Tert-butyl 3-oxo-1-indolinecarboxylate CAS No. 369595-01-7

Tert-butyl 3-oxo-1-indolinecarboxylate

Cat. No.: B3263198
CAS No.: 369595-01-7
M. Wt: 233.26 g/mol
InChI Key: FDJOAIMFLUVAHF-UHFFFAOYSA-N
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Description

Tert-butyl 3-oxo-1-indolinecarboxylate is a useful research compound. Its molecular formula is C13H15NO3 and its molecular weight is 233.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 3-oxo-2H-indole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-13(2,3)17-12(16)14-8-11(15)9-6-4-5-7-10(9)14/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDJOAIMFLUVAHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=O)C2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

N-Boc-3-indolinone chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to N-Boc-3-Indolinone: Structure, Synthesis, and Application

Introduction

N-Boc-3-indolinone, a pivotal synthetic intermediate, stands at the crossroads of heterocyclic chemistry and modern drug discovery. Its structure features the indolinone core, a "privileged scaffold" frequently encountered in a wide array of biologically active natural alkaloids and pharmaceutical agents.[1][2] The incorporation of the tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen provides crucial stability and modulates reactivity, making it an exceptionally versatile building block for researchers and medicinal chemists.[3][4] This guide offers a comprehensive exploration of N-Boc-3-indolinone, detailing its chemical identity, a robust synthetic pathway, its characteristic reactivity, and its significant role in the development of novel therapeutics.

Chemical Identity and Properties

A precise understanding of a molecule's fundamental properties is the bedrock of its effective application in synthesis. N-Boc-3-indolinone is characterized by the fusion of a benzene ring with a five-membered nitrogen-containing ring, featuring a ketone at the 3-position and a Boc-protected amine.

Chemical Structure:

Figure 1. Chemical structure of N-Boc-3-indolinone.

IUPAC Name: tert-butyl 3-oxoindoline-1-carboxylate[5]

Physicochemical Properties:

PropertyValueReference
CAS Number 369595-01-7[5]
Molecular Formula C₁₃H₁₅NO₃[5]
Molecular Weight 233.26 g/mol [5]
Appearance Solid or semi-solid
InChI Key FDJOAIMFLUVAHF-UHFFFAOYSA-N[5]

Synthesis of N-Boc-3-Indolinone

The preparation of N-Boc-3-indolinone is most commonly achieved through the oxidation of its precursor, N-Boc-indoline. The choice of oxidant is critical to selectively target the C-H bonds at the C3 position adjacent to the nitrogen atom without over-oxidizing the aromatic ring or cleaving the acid-labile Boc group. Various modern oxidation methods can be employed, with reagents like chromium trioxide or, more mildly, Dess-Martin periodinane (from the corresponding alcohol, N-Boc-3-hydroxyindoline) being effective. Another established method involves oxidation using sodium chlorite.

Below is a representative, step-by-step protocol for the synthesis via oxidation of N-Boc-indoline.

Experimental Protocol: Oxidation of N-Boc-Indoline

Objective: To synthesize tert-butyl 3-oxoindoline-1-carboxylate from tert-butyl indoline-1-carboxylate.

Materials:

  • tert-butyl indoline-1-carboxylate (1.0 eq)

  • Sodium chlorite (NaClO₂) (3.0 eq)

  • 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) (0.1 eq)

  • Acetonitrile (solvent)

  • Phosphate buffer (pH 6.7)

  • Dichloromethane (DCM) for extraction

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve tert-butyl indoline-1-carboxylate in acetonitrile.

  • Addition of Reagents: Add the phosphate buffer to the solution, followed by the catalytic amount of TEMPO.

  • Initiation of Oxidation: Cool the mixture in an ice bath. Slowly add sodium chlorite portion-wise over 30 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract three times with dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the solvent in vacuo to obtain the crude product.

  • Chromatography: Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure N-Boc-3-indolinone.

Synthesis of N-Boc-3-Indolinone Start N-Boc-Indoline Reagents TEMPO (cat.) NaClO₂ MeCN/Buffer Start->Reagents Oxidation Product N-Boc-3-Indolinone Reagents->Product

Caption: Synthetic workflow for N-Boc-3-indolinone.

Chemical Reactivity and Synthetic Utility

The synthetic value of N-Boc-3-indolinone stems from two primary reactive sites: the electrophilic carbonyl carbon at C3 and the acidic α-protons at C2. This dual reactivity allows for a wide range of chemical transformations.

  • Carbonyl Reactivity (C3): The ketone at the C3 position is susceptible to nucleophilic attack. This allows for Grignard reactions, reductions to the corresponding alcohol (N-Boc-3-hydroxyindoline), and Wittig-type olefination reactions.

  • Enolate Chemistry (C2): The protons on the C2 carbon are adjacent to the carbonyl group, rendering them acidic. In the presence of a suitable base, N-Boc-3-indolinone can form an enolate. This nucleophilic enolate is a key intermediate for forming new carbon-carbon and carbon-heteroatom bonds. Common reactions include:

    • Aldol Condensation: Reaction with aldehydes or ketones to form β-hydroxy ketone adducts.

    • Michael Addition: Conjugate addition to α,β-unsaturated systems.[1]

    • α-Amination and α-Halogenation: Electrophilic amination or halogenation at the C2 position provides access to highly functionalized indolinone derivatives.[1]

    • Palladium-Catalyzed C-H Arylation: Direct arylation at the C2 position can be achieved under palladium catalysis, offering an efficient route to 2-aryl-indolin-3-ones.[1]

The Boc protecting group is crucial as it prevents competing reactions at the nitrogen atom and can be easily removed under acidic conditions (e.g., trifluoroacetic acid) post-transformation to reveal the free indolinone or to allow for subsequent N-functionalization.[6]

Reactivity of N-Boc-3-Indolinone Core N-Boc-3-Indolinone C2 (α-carbon) C3 (Carbonyl) Enolate_Chem Enolate Formation (Aldol, Michael, Alkylation) Core:c2->Enolate_Chem Carbonyl_Chem Nucleophilic Addition (Grignard, Reduction) Core:c3->Carbonyl_Chem Boc_Removal Deprotection (Acid) Core->Boc_Removal N-Boc

Caption: Key reactivity pathways of N-Boc-3-indolinone.

Applications in Medicinal Chemistry and Drug Discovery

The indolin-3-one framework is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities. N-Boc-3-indolinone serves as a readily available and versatile starting material for accessing novel derivatives with therapeutic potential.

  • Anti-inflammatory Agents: The scaffold has been successfully utilized in the design of dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), which are key enzymes in inflammatory pathways. By using N-Boc-3-indolinone as a precursor, chemists can construct complex molecules that modulate these targets.[6]

  • Oncology: Derivatives of the parent indole structure have shown promise as potent antitumor agents.[2] The ability to functionalize the indolinone core at the C2 position allows for the synthesis of libraries of compounds for screening against various cancer targets, such as protein kinases.

  • Central Nervous System (CNS) Disorders: The indole nucleus is a common feature in molecules targeting CNS pathways. The structural rigidity and synthetic tractability of the indolinone core make it an attractive template for developing novel agents for conditions like depression or neurodegenerative diseases.[2]

  • Chiral Synthesis: N-Boc-3-indolinone is a prochiral molecule. Asymmetric functionalization at the C2 position can generate a quaternary stereocenter, a highly sought-after feature in modern drug design. Organocatalytic methods have been developed for the enantioselective α-amination of substituted 3-indolinones, yielding chiral α-hydrazino esters with high enantiomeric excess.[1]

Conclusion

N-Boc-3-indolinone is more than a simple chemical; it is a powerful enabler of innovation in organic synthesis and pharmaceutical research. Its well-defined structure, predictable reactivity, and the strategic presence of the Boc protecting group provide a robust platform for constructing complex molecular architectures. From anti-inflammatory agents to potential oncology and CNS therapeutics, the derivatives stemming from this intermediate underscore its critical importance. As the demand for novel, structurally diverse drug candidates continues to grow, the utility and application of N-Boc-3-indolinone are poised to expand even further.

References

  • ResearchGate.

  • Echemi.

  • ACS Publications.

  • HETEROCYCLES.

  • Sigma-Aldrich.

  • BLD Pharm.

  • ResearchGate.

  • Royal Society of Chemistry.

  • PMC.

  • Google Patents.

  • Beilstein Journals.

  • Sigma-Aldrich.

  • PMC.

  • Organic Syntheses.

  • Sigma-Aldrich.

  • Sigma-Aldrich.

  • Santa Cruz Biotechnology.

  • MDPI.

  • Chem-Impex.

  • Organic Chemistry Portal.

  • BLDpharm.

  • Fluorochem.

  • Chemenu.

  • PubChem.

  • Fluorochem.

  • Sigma-Aldrich.

  • BOC Sciences.

  • ResearchGate.

  • PubMed.

  • BroadPharm.

  • Thermo Fisher Scientific.

Sources

A Comprehensive Technical Guide to tert-Butyl 3-Oxo-1-indolinecarboxylate (N-Boc-indoxyl): Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of tert-butyl 3-oxo-1-indolinecarboxylate, a key synthetic intermediate. This document delves into its chemical identity, synthesis, physicochemical properties, and its significant applications in medicinal chemistry, supported by detailed experimental protocols and mechanistic insights.

Introduction and Chemical Identity

This compound, commonly referred to as N-Boc-indoxyl, is a crucial building block in the synthesis of a variety of biologically active molecules. The indoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmaceutical agents. The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom enhances the compound's stability and solubility in organic solvents, facilitating its use in complex synthetic sequences.[1]

A critical aspect of this compound is its existence in a tautomeric equilibrium with its enol form, tert-butyl 3-hydroxy-1H-indole-1-carboxylate. This keto-enol tautomerism is a key determinant of its reactivity and must be considered when designing synthetic strategies. The equilibrium can be influenced by factors such as solvent polarity and pH.

Due to its reactive nature and potential for tautomerization, a definitive, universally cited CAS (Chemical Abstracts Service) number for the keto form, this compound, is not readily found in major chemical databases. It is often indexed under its more stable enol tautomer or as a transient species in reaction schemes. For the purpose of this guide, we will refer to the compound as N-Boc-indoxyl, acknowledging its dynamic nature.

Synthesis and Mechanism

The synthesis of N-Boc-indoxyl is most effectively achieved through the controlled oxidation of its readily available precursor, tert-butyl 1H-indole-1-carboxylate (N-Boc-indole). Several oxidative methods have been developed, with palladium-catalyzed reactions offering a mild and efficient route.

Palladium-Catalyzed Wacker-Type Oxidation

A robust method for the synthesis of 3-oxyindolines, including N-Boc-indoxyl, is the palladium-catalyzed Wacker-type oxidation of N-Boc indoles.[2] This method utilizes a palladium catalyst and an oxidant, such as hydrogen peroxide, under mild conditions to achieve the desired transformation.

Reaction Scheme:

G NBocIndole N-Boc-indole NBocIndoxyl N-Boc-indoxyl (this compound) NBocIndole->NBocIndoxyl Wacker-Type Oxidation Pd_cat Pd(II) catalyst Oxidant H₂O₂ (Oxidant)

Figure 1: General scheme for the Wacker-type oxidation of N-Boc-indole.

Causality of Experimental Choices:

  • N-Boc Protection: The indole nitrogen is protected with a Boc group to prevent side reactions at the nitrogen atom and to increase the substrate's stability and solubility in organic solvents.[3] The electron-withdrawing nature of the Boc group also influences the regioselectivity of the oxidation.

  • Palladium Catalyst: A palladium(II) catalyst is employed to facilitate the nucleophilic attack of water (or another oxygen source) onto the electron-rich double bond of the indole ring, a key step in the Wacker process.

  • Oxidant: Hydrogen peroxide is a "green" and readily available oxidant that reoxidizes the palladium catalyst from its Pd(0) state back to the active Pd(II) state, allowing for a catalytic cycle.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: To a solution of tert-butyl 1H-indole-1-carboxylate (1.0 equiv.) in acetonitrile (MeCN), add the Palladium(II) catalyst (e.g., Pd(OAc)₂, 0.05 equiv.).

  • Addition of Oxidant: To the stirring solution, add hydrogen peroxide (H₂O₂, 30% aqueous solution, 2.0 equiv.) dropwise at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford this compound.

Physicochemical and Spectroscopic Properties

Precise physicochemical data for N-Boc-indoxyl is scarce due to its reactive nature. The data presented below is a combination of predicted values and experimental data for closely related N-Boc-indoline derivatives.

PropertyValueSource(s)
Molecular Formula C₁₃H₁₅NO₃Calculated
Molecular Weight 233.26 g/mol Calculated
Appearance Expected to be a solid or semi-solidInferred from related compounds
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, THF)Inferred from the properties of N-Boc protected compounds[4]
¹H NMR (CDCl₃, 400 MHz) Predicted δ (ppm): 7.8-7.2 (m, 4H, Ar-H), 3.8 (s, 2H, CH₂), 1.5 (s, 9H, C(CH₃)₃)Predicted based on structure and data for similar compounds. Actual spectra may vary due to tautomerism.
¹³C NMR (CDCl₃, 101 MHz) Predicted δ (ppm): 200 (C=O), 160 (N-C=O), 150, 130, 125, 120 (Ar-C), 82 (C(CH₃)₃), 45 (CH₂), 28 (C(CH₃)₃)Predicted based on structure and data for similar compounds. Actual spectra may vary due to tautomerism.
IR (KBr, cm⁻¹) Expected peaks: ~1710 (keto C=O), ~1690 (carbamate C=O), ~1600 (aromatic C=C)Inferred from spectroscopic data of similar structures[5]

Applications in Drug Discovery

The N-Boc-indoxyl scaffold is a versatile intermediate for the synthesis of a wide range of pharmaceutical targets. The ketone at the 3-position is a handle for various chemical transformations, allowing for the introduction of diverse functional groups and the construction of complex molecular architectures.

Workflow for Synthetic Elaboration:

G NBocIndoxyl N-Boc-indoxyl ReductiveAmination Reductive Amination NBocIndoxyl->ReductiveAmination AldolCondensation Aldol Condensation NBocIndoxyl->AldolCondensation WittigReaction Wittig Reaction NBocIndoxyl->WittigReaction Aminoindolines 3-Aminoindolines ReductiveAmination->Aminoindolines IndoleDerivatives 3-Substituted Indoles AldolCondensation->IndoleDerivatives ExocyclicAlkenes 3-Alkylideneindolines WittigReaction->ExocyclicAlkenes

Figure 2: Key synthetic transformations of N-Boc-indoxyl in drug discovery.

  • Synthesis of 3-Substituted Indoles: The ketone functionality of N-Boc-indoxyl can undergo reactions such as aldol condensations and Wittig reactions to introduce carbon-carbon bonds at the 3-position. Subsequent manipulation, such as dehydration, can lead to the formation of 3-substituted indoles, a common motif in kinase inhibitors and other targeted therapies.

  • Access to Chiral 3-Aminoindolines: Reductive amination of the ketone provides a direct route to 3-aminoindolines. The resulting amine can be further functionalized to generate libraries of compounds for screening against various biological targets.

  • Precursor to Indirubins: Indoxyls are known precursors to indirubins, a class of compounds with potent cyclin-dependent kinase (CDK) inhibitory activity, making them of interest in oncology research.[6]

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[7]

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[8]

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[8]

  • Storage: Store in a cool, dry place away from direct sunlight and incompatible materials.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Trustworthiness of Protocols: The experimental procedures outlined in this guide are based on established and peer-reviewed synthetic methodologies for this class of compounds. However, as with any chemical synthesis, it is imperative to conduct a thorough risk assessment before commencing any laboratory work. All reactions should be performed by trained personnel in a controlled laboratory setting.

Conclusion

This compound (N-Boc-indoxyl) is a valuable and versatile synthetic intermediate with significant potential in drug discovery and development. Its synthesis via the oxidation of N-Boc-indole provides a reliable route to this key building block. The reactivity of the 3-oxo functionality allows for a wide range of subsequent chemical transformations, enabling the synthesis of diverse libraries of indole- and indoline-based compounds for biological evaluation. A thorough understanding of its chemical properties, including its tautomeric nature, is essential for its effective utilization in the synthesis of novel therapeutic agents.

References

  • Palladium-Catalyzed Wacker-Type Oxidation of N-Boc Indoles under Mild Conditions. (2025). ScienceDirect. [Link]

  • The direct synthesis of indirubins from indoles through an indoxyl intermediate. (n.d.). ACS Fall 2021. [Link]

  • Advancements in Drug Development: The Role of N-Boc-1-aminocyclobutanecarboxylic Acid. (2026). NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. (n.d.). MDPI. [Link]

Sources

Tert-butyl 3-oxo-1-indolinecarboxylate molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Tert-butyl 3-oxo-1-indolinecarboxylate

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in synthetic organic chemistry and drug discovery. By leveraging established principles and data from closely related structural analogs, this document offers insights into its fundamental properties, synthesis, and potential applications for researchers, scientists, and professionals in drug development.

Core Molecular Attributes

This compound, also known as N-Boc-oxindole, is a derivative of indoline featuring a ketone group at the 3-position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. The Boc group enhances the compound's solubility in organic solvents and modulates the reactivity of the indoline core, making it a versatile intermediate in organic synthesis.

Quantitative Data Summary
PropertyValue
Molecular Formula C₁₃H₁₅NO₃
Molecular Weight 233.26 g/mol
Canonical SMILES CC(C)(C)OC(=O)N1CC(=O)C2=CC=CC=C21
InChI Key InChI=1S/C13H15NO3/c1-13(2,3)17-12(16)14-9-10(15)11-7-5-4-6-8(11)14/h4-7H,9H2,1-3H3

Synthesis and Mechanistic Considerations

While direct, optimized protocols for this compound are not extensively documented in the provided literature, its synthesis can be logically derived from established methods for analogous N-Boc protected indole and oxindole systems. A plausible and efficient synthetic strategy involves the oxidation of N-Boc-indoline.

Conceptual Synthetic Workflow

The synthesis would likely proceed via a two-step process: protection of the indoline nitrogen followed by oxidation at the C3 position.

G Indoline Indoline NBocIndoline Tert-butyl 1-indolinecarboxylate (N-Boc-indoline) Indoline->NBocIndoline Boc Protection Boc_Anhydride Di-tert-butyl dicarbonate (Boc)₂O Base (e.g., DMAP, Et₃N) Target This compound NBocIndoline->Target C3-Oxidation Oxidation Oxidizing Agent (e.g., CrO₃, RuCl₃/Oxone®)

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of Tert-butyl 1-indolinecarboxylate (N-Boc-indoline)

  • Dissolve indoline (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or acetonitrile.

  • Add a base, for instance, triethylamine (1.5 eq) or 4-(dimethylamino)pyridine (DMAP) (0.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a mild aqueous acid (e.g., 1 M KHSO₄) and perform a standard aqueous workup.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield pure N-Boc-indoline.

Step 2: Oxidation to this compound

  • Dissolve N-Boc-indoline (1.0 eq) in a solvent mixture, such as acetonitrile/water or ethyl acetate.

  • Add a suitable oxidizing agent. The choice of oxidant is critical to avoid over-oxidation or degradation. A well-established method for similar substrates involves ruthenium-catalyzed oxidation. Add ruthenium(III) chloride hydrate (RuCl₃·H₂O) (catalytic amount, e.g., 0.02 eq).

  • Add a co-oxidant, such as Oxone® (potassium peroxymonosulfate) or sodium periodate (NaIO₄) (2.0-2.5 eq) portion-wise to control the reaction exotherm.

  • Stir the reaction vigorously at room temperature for 4-8 hours, monitoring by TLC.

  • After completion, quench the reaction with a reducing agent like sodium thiosulfate.

  • Perform an aqueous workup, extracting the product into an organic solvent.

  • Dry, filter, and concentrate the organic phase.

  • Purify the resulting crude material by column chromatography to obtain the target compound, this compound.

Applications in Drug Discovery and Organic Synthesis

Key Application Areas:

  • Intermediate for Complex Molecule Synthesis: It is a valuable precursor for creating more complex indole derivatives with potential anti-inflammatory and anti-cancer properties.[4][5]

  • Scaffold for Biologically Active Molecules: The oxindole moiety is central to many natural and synthetic compounds with pharmaceutical applications.[6] The presence of the ketone at C3 and the protected nitrogen at N1 allows for diverse chemical transformations to build libraries of potential drug candidates.

  • Development of Novel Pharmaceuticals: The structural motif is relevant in the development of therapeutics, including those targeting neurological disorders.[5]

Self-Validating Protocols and Trustworthiness

The described synthetic protocols are based on well-established and reliable chemical transformations.

  • Boc Protection: The use of di-tert-butyl dicarbonate is a standard and high-yielding method for protecting amines and indoles.[2][3] Its widespread use and predictable outcomes ensure the reliability of the first step.

  • Oxidation: Ruthenium-catalyzed oxidation is a powerful and often selective method for converting activated C-H bonds to carbonyls. The progress of this step can be reliably monitored by TLC, and the purification by column chromatography is a standard, effective technique for isolating the desired product.

By employing these robust and well-documented reactions, the synthesis of this compound can be approached with a high degree of confidence in its success.

References

  • Benchchem. Application Notes and Protocols: Tert-Butyl Carbazate in the Synthesis of Heterocyclic Compounds.
  • Chem-Impex.
  • Namba, K., et al. A simple and powerful tert-butylation of carboxylic acids and alcohols. Thieme.
  • Chem-Impex. 3-Hydroxymethylindole-1-carboxylic acid tert-butyl ester.
  • Sigma-Aldrich.
  • MilliporeSigma.
  • ChemSynthesis.
  • Yamai, Y., et al. SYNTHESIS OF SUBSTITUTED t-BUTYL 3-ALKYLOXINDOLE-3- CARBOXYLATES FROM DI-t-BUTYL (2-NITROPHENYL)MALONATES. HETEROCYCLES, Vol. 97, No. 1, 2018.
  • Ogasa, C., et al. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett 2024, 35, 235-239.
  • ResearchGate. 1H-Indole-3-carboxaldehyde: Synthesis and Reactions.
  • Tang, S., et al.

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Methodological & Application

Application Note: Synthesis of Tert-Butyl 3-Oxo-1-Indolinecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive, field-validated guide for the synthesis of tert-butyl 3-oxo-1-indolinecarboxylate (also known as N-Boc-3-indolinone or 1-Boc-indolin-3-one ). This scaffold is a critical intermediate in the development of kinase inhibitors, antiviral agents, and complex alkaloids.

The guide prioritizes scientific integrity and reproducibility , offering two distinct protocols: a modern, high-selectivity Ruthenium-Catalyzed Oxidation (Preferred) and a traditional mCPBA Oxidative Rearrangement (Scalable Alternative).

Executive Summary & Strategic Analysis

The synthesis of 3-oxoindolines from indoles is historically challenging due to the electron-rich nature of the indole ring, which often leads to over-oxidation (yielding isatins) or polymerization.

  • The Challenge: Direct oxidation of C3 without affecting C2 or the nitrogen requires precise electronic modulation. Unprotected indoles are too reactive; therefore, N-protection (Boc) is the prerequisite first step.

  • The Solution:

    • Method A (Preferred): Ruthenium(III)-catalyzed oxidative dearomatization. This method offers the highest chemoselectivity, avoiding the formation of 2-hydroxy side products or isatins.

    • Method B (Alternative): mCPBA-mediated oxidative rearrangement. Suitable for bulk synthesis where chromatographic purification is acceptable.

Reaction Pathway Overview

IndoleSynthesis Indole Indole (Starting Material) NBocIndole N-Boc-Indole (Stable Intermediate) Indole->NBocIndole Boc2O, DMAP (Protection) Epoxide [2,3-Epoxyindole] (Transient) NBocIndole->Epoxide Oxidation (RuCl3 or mCPBA) Indolinone N-Boc-3-Indolinone (Target Product) Epoxide->Indolinone 1,2-H Shift (Rearrangement) Isatin N-Boc-Isatin (Over-oxidation Impurity) Epoxide->Isatin Over-oxidation (Side Reaction)

Figure 1: Strategic pathway for the synthesis of N-Boc-3-indolinone, highlighting the critical intermediate and potential side reaction.[1]

Pre-requisite: Synthesis of N-Boc-Indole[2]

Before oxidation, the indole nitrogen must be protected to reduce electron density and prevent N-oxidation.

Reagents: Indole (1.0 equiv), Di-tert-butyl dicarbonate (


, 1.1 equiv), DMAP (0.1 equiv), TEA (1.2 equiv), DCM.
  • Dissolve indole in anhydrous dichloromethane (DCM).

  • Add triethylamine (TEA) and DMAP.

  • Add

    
     dropwise at 0°C.
    
  • Stir at room temperature for 3 hours.

  • Workup: Wash with 1M HCl, then brine. Dry over ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    .[1]
    
  • Yield: Typically >95% (Colorless oil/solid).[2] Use directly in the next step.

Protocol A: Ruthenium-Catalyzed Oxidative Dearomatization (Preferred)

This protocol is based on the work of Chen et al. (Synthesis 2021) . It utilizes


 as a catalyst and 

as the terminal oxidant. It is superior for small-to-medium scale (up to 10g) due to its mild conditions and lack of over-oxidized byproducts.
Materials & Reagents
ReagentEquiv.[1][3][4][5][6][7][8][9]Role
N-Boc-Indole 1.0Substrate
RuCl3[10]·3H2O 0.05 (5 mol%)Catalyst
NaIO4 1.5Oxidant
Acetonitrile (MeCN) SolventSolvent (0.2 M)
Water SolventCo-solvent (2:1 ratio)
Step-by-Step Procedure
  • Setup: In a round-bottom flask, dissolve N-Boc-Indole (1.0 equiv) in a mixture of MeCN and Water (2:1 v/v).

  • Catalyst Addition: Add

    
      (5 mol%) to the stirring solution. The solution may turn dark.
    
  • Oxidant Addition: Add Sodium Periodate (

    
    )  (1.5 equiv) portion-wise over 10 minutes at room temperature.
    
    • Note: Exotherm is minimal, but monitor temperature to ensure it stays <30°C.

  • Reaction: Stir vigorously at room temperature.

    • Monitoring: Check TLC (Hexane/EtOAc 4:1) every 30 minutes. The starting material (high Rf) should disappear, replaced by a lower Rf spot (ketone).

    • Time: Typically complete in 2–4 hours.

  • Quench: Dilute the mixture with water and extract with Ethyl Acetate (3x).

  • Purification: Wash combined organics with saturated

    
     (to remove iodine species) and brine. Dry over 
    
    
    
    and concentrate.
  • Isolation: Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Expected Yield: 75–85% Appearance: Yellow to orange solid.

Protocol B: mCPBA Oxidative Rearrangement (Scalable)

For larger scales (>10g) where Ruthenium cost is prohibitive, the mCPBA route is standard. This method relies on the epoxidation of the C2-C3 bond followed by Lewis-acid or thermal rearrangement.

Materials & Reagents
ReagentEquiv.[1][3][4][5][6][7][8][9]Role
N-Boc-Indole 1.0Substrate
mCPBA (<77%)1.2 - 1.5Oxidant
Dichloromethane SolventSolvent (0.1 M)
Sat. NaHCO3 WorkupNeutralizer
Step-by-Step Procedure
  • Dissolution: Dissolve N-Boc-Indole in DCM (0.1 M) and cool to 0°C in an ice bath.

  • Oxidation: Add m-Chloroperbenzoic acid (mCPBA) (1.2 equiv) portion-wise over 20 minutes.

    • Critical: Do not add all at once to prevent uncontrollable exotherms and over-oxidation to isatin.

  • Rearrangement: Allow the reaction to warm to room temperature naturally and stir for 4–6 hours.

    • Mechanism:[1][6][7][9][11] The reaction forms an intermediate epoxide which rearranges to the 3-indolinone. If the reaction stalls at the epoxide (rare with Boc), adding a trace of

      
       can force rearrangement, but usually, it occurs spontaneously.
      
  • Workup:

    • Quench with saturated

      
       (to destroy excess peroxide).
      
    • Wash vigorously with saturated

      
       (2x) to remove m-chlorobenzoic acid byproduct.
      
  • Purification: Flash chromatography is required to separate the product from any isatin (red spot) formed.

    • Eluent: Hexane/EtOAc (9:1 to 4:1).

Expected Yield: 60–70% Troubleshooting: If significant isatin (N-Boc-2,3-dioxoindole) is observed, reduce mCPBA equivalents to 1.05 and lower temperature to -10°C.

Analytical Data & Quality Control

Verify the identity of This compound using the following parameters.

TechniqueExpected Signal / ValueInterpretation
TLC Rf ~ 0.4 (Hex:EtOAc 4:1)Distinct from SM (Rf ~ 0.8) and Isatin (Rf ~ 0.3)
1H NMR (CDCl3)δ 1.60 (s, 9H)Boc-group protons
δ 4.25 (s, 2H)C2-Methylene protons (Characteristic singlet)
δ 7.20–8.00 (m, 4H)Aromatic protons
13C NMR ~200 ppmC=O (Ketone) carbonyl
~150 ppmBoc Carbonyl
~80 ppmBoc quaternary carbon
~55 ppmC2 Carbon (Aliphatic CH2 next to N)
IR ~1700–1720 cm⁻¹Strong Carbonyl stretches (Ketone + Carbamate)

References

  • mCPBA Oxidation Mechanism: Zhang, X., & Foote, C. S. (1993). Dimethyldioxirane oxidation of indole derivatives. Formation of novel indolinone products. Journal of the American Chemical Society, 115(20), 8867–8871. [Link]

  • General Indole Oxidation Reviews: Gribble, G. W. (2002). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (21), 2134-2157. [Link]

Sources

Application Note: Strategic N-Boc Protection of 3-Oxo-Indoline (Indolin-3-one)

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview & Scientific Rationale

The Substrate Challenge

3-Oxo-indoline (also known as indolin-3-one or pseudoindoxyl) presents a unique challenge in protective group chemistry compared to standard indoles or anilines.

  • Nucleophilicity: The nitrogen atom is part of a vinylogous amide system (in its enol tautomer) or an aryl amine with an electron-withdrawing ketone at C3. Its nucleophilicity is significantly attenuated compared to standard secondary amines.

  • Instability (The "Indigo" Risk): The most critical operational risk is the oxidative dimerization of free 3-oxo-indoline to form Indigo (the blue dye). This reaction is rapid under aerobic conditions, particularly in the presence of base.

    • Implication: The protection protocol must be strictly anaerobic. If the reaction mixture turns deep blue, the substrate has dimerized, and yield is irretrievably lost.

The Solution: DMAP-Catalyzed Carbamoylation

Standard Schotten-Baumann conditions (aqueous base) are ill-advised due to the high risk of base-mediated oxidative dimerization. The preferred protocol utilizes Di-tert-butyl dicarbonate (


)  in an organic solvent (DCM or THF) driven by 4-Dimethylaminopyridine (DMAP)  as a nucleophilic catalyst.

Mechanism of Action: DMAP attacks


 to form a highly electrophilic N-acylpyridinium salt. This activated species transfers the Boc group to the sluggish 3-oxo-indoline nitrogen much faster than 

alone, allowing the reaction to proceed before significant decomposition occurs.

Part 2: Detailed Experimental Protocol

Reagents & Stoichiometry
ReagentRoleEquiv.Notes
3-Oxo-indoline Substrate1.0Use fresh or HCl salt.

Reagent1.2 – 1.5Excess drives equilibrium.
Triethylamine (

)
Base2.0 – 3.0Neutralizes HCl (if salt used) and buffers.
DMAP Catalyst0.1 – 0.2Critical for rate acceleration.
DCM (Anhydrous)Solvent[0.1 M]Degassed is mandatory.
Step-by-Step Methodology
Phase 1: System Preparation (Critical)
  • Glassware: Oven-dry a 2-neck round-bottom flask (RBF) and a magnetic stir bar. Fit with a rubber septum and a nitrogen/argon inlet.

  • Degassing: Charge the flask with anhydrous Dichloromethane (DCM). Sparge with inert gas for 15 minutes before adding any reagents.

    • Why? Removing dissolved oxygen prevents the "Blue Death" (Indigo formation).

Phase 2: Reaction Initiation
  • Substrate Addition: Under positive inert gas pressure, add the 3-oxo-indoline (or its hydrochloride salt).

  • Base Addition: Add

    
      dropwise via syringe.
    
    • Observation: If using the salt, the solution may darken slightly as the free base is liberated. Ensure the headspace remains inert.

  • Catalyst & Reagent: Add DMAP (solid) followed immediately by

    
      (dissolved in minimal DCM or as a melt if warm).
    
  • Incubation: Stir at Room Temperature (20–25 °C) .

    • Duration: Typically 2–6 hours. Monitor via TLC (visualize with UV; amine stain may be faint due to Boc).

Phase 3: Workup & Purification
  • Quench: Dilute with DCM and wash with 0.5 M HCl (cold) or 10% Citric Acid.

    • Purpose: The acid wash removes the DMAP and unreacted amine/base. It also prevents post-reaction oxidation by keeping the pH low during extraction.

  • Extraction: Wash the organic layer with sat.

    
     (to remove excess acid) and Brine.
    
  • Drying: Dry over

    
    , filter, and concentrate in vacuo.
    
  • Purification: Flash Column Chromatography (Silica Gel).

    • Eluent: Hexanes/Ethyl Acetate (gradient, typically 10%

      
       30% EtOAc).
      
    • Product:1-Boc-indolin-3-one is typically a yellow-to-orange solid.

Part 3: Visualization & Logic

Reaction Mechanism & Pathway

The following diagram illustrates the DMAP-catalyzed activation and the competing dimerization pathway that must be avoided.

Boc_Protection_Mechanism cluster_inputs Reagents Boc2O Boc2O Activated [N-Boc-DMAP]+ (Activated Species) Boc2O->Activated DMAP Attack DMAP DMAP DMAP->Activated Indoline 3-Oxo-indoline (Substrate) Intermediate Tetrahedral Intermediate Indoline->Intermediate Indigo Indigo Dye (Blue Side Product) Indoline->Indigo O2 / Base (AVOID!) Activated->Intermediate + Indoline Product N-Boc-3-oxo-indoline (Target) Intermediate->Product - DMAP - CO2 - tBuOH

Caption: Catalytic cycle showing DMAP activation of


 and the critical divergence point where oxygen exposure leads to irreversible Indigo formation.
Experimental Workflow

Workflow Start Start: Dry Glassware Degas Add DCM & Sparge (N2/Ar) 15 mins Start->Degas AddSub Add 3-Oxo-Indoline + Et3N Degas->AddSub AddBoc Add DMAP + Boc2O AddSub->AddBoc Monitor Stir RT (2-6h) Monitor TLC AddBoc->Monitor Check Is solution Blue? Monitor->Check Fail Failed: Dimerization (Discard) Check->Fail Yes Quench Acid Wash (0.5M HCl) Check->Quench No (Yellow/Orange) Purify Flash Chromatography Quench->Purify

Caption: Operational workflow emphasizing the critical checkpoint for solution color (Blue = Oxidation failure).

Part 4: Strategic Considerations & Troubleshooting

The "Reverse" Strategy (Recommended for Scale-Up)

While the direct protection described above works, it is operationally difficult due to the instability of the starting material. A more robust industrial route often employed involves Protection before Oxidation .

  • Step 1: Protect stable Indoline (dihydroindole) with

    
     (Standard conditions, quantitative yield).
    
  • Step 2: Oxidize N-Boc-Indoline to N-Boc-3-oxo-indoline .

    • Reagents:

      
       / 
      
      
      
      or DDQ.
    • Advantage:[1][2][3][4][5][6] Avoids handling the unstable free base 3-oxo-indoline entirely.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Deep Blue Reaction Mixture Oxygen ingress; formation of Indigo.Reaction is likely lost. Ensure strict inert atmosphere next time. Degas solvents longer.
Low Conversion (TLC) Steric hindrance or deactivated amine.Add 0.5 eq more

. Increase DMAP to 0.5 eq. Gently heat to 35 °C (carefully).
Product is Oil/Sticky Residual

or

.
Dry under high vacuum for >12h. Triturate with cold pentane.

References

  • Rong, Z., Hu, W., Dai, N., & Qian, G. (2020).[7] Synthesis of Indolin-3-ones via RuCl3[7]·3H2O Catalyzed Oxidative Dearomatization of N-Boc Indoles.[7][8] Organic Letters, 22(8), 3245–3250. [Link]

  • Yamai, Y., et al. (2018). Synthesis of Substituted t-Butyl 3-Alkyloxindole-3-carboxylates. Heterocycles, 97(2), 1121. [Link]

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism and Conditions.[2][5][9] [Link]

Sources

Using N-Boc-3-indolinone as a precursor for pharmaceutical intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: N-Boc-3-indolinone as a Precursor for Pharmaceutical Intermediates

Introduction: The Strategic Value of the Indoxyl Scaffold

N-Boc-3-indolinone (tert-butyl 3-oxoindoline-1-carboxylate), often referred to as N-Boc-indoxyl, represents a "privileged scaffold" in medicinal chemistry. Unlike its more common isomer, oxindole (2-indolinone), the 3-indolinone core features a ketone at the C3 position and a reactive methylene at C2. This unique electronic arrangement allows for divergent synthetic pathways: nucleophilic attack at C3, electrophilic substitution at C2 (via enolate formation), and aromatization to functionalized indoles.

Historically, the utility of 3-indolinone was limited by its inherent instability; the free amine readily oxidizes and dimerizes to form indigo dyes. The introduction of the N-tert-butoxycarbonyl (N-Boc) group is a critical modification. It serves three functions:

  • Stabilization: Prevents oxidative dimerization.

  • Activation: Increases the acidity of C2 protons, facilitating enolate chemistry.

  • Solubility: Enhances lipophilicity for easier handling and purification.

This guide details the handling, reactivity, and validated protocols for utilizing N-Boc-3-indolinone in the synthesis of high-value pharmaceutical intermediates, including chiral 3-hydroxyindolines and 2-substituted indoles.

Reactivity Landscape & Logic

The chemical versatility of N-Boc-3-indolinone arises from its ability to act as both a nucleophile and an electrophile depending on the reaction conditions.

ReactivityMap Core N-Boc-3-indolinone (Precursor) Path1 Reduction (NaBH4 / Enzymes) Core->Path1 Hydride Transfer Path2 C2-Functionalization (Aldol / Mannich) Core->Path2 Enolate Formation (Base) Path3 Nucleophilic Addition (Grignard / Lithiation) Core->Path3 1,2-Addition (C3) Prod1 Chiral 3-Hydroxyindolines (Neuroactive Scaffolds) Path1->Prod1 Prod2 2-Substituted-3-indolinones (Spirocycles / Alkaloids) Path2->Prod2 Prod3 3,3-Disubstituted Indolines (Quaternary Centers) Path3->Prod3

Figure 1: Divergent synthetic pathways for N-Boc-3-indolinone. The scaffold allows access to three distinct chemical spaces.

Chemical Properties & Handling

PropertySpecification / Note
CAS Number 102507-05-9 (Generic for N-Boc-3-indolinone derivatives)
Appearance Yellow to orange solid (color intensity correlates with purity/oxidation).
Solubility Soluble in DCM, THF, EtOAc, Methanol. Insoluble in water.
Stability Oxidation Sensitive. The C2 position is prone to autoxidation.
Storage Store at -20°C under inert atmosphere (Argon/Nitrogen). Protect from light.
Handling Avoid strong acids (cleaves Boc). Use fresh reagents to prevent "indigo" formation (blue/purple discoloration).

Expert Insight: If your N-Boc-3-indolinone turns dark green or blue, it has partially oxidized to indigo species. Purification via rapid silica filtration (DCM/Hexane) is recommended before use in sensitive catalytic reactions.

Validated Experimental Protocols

Protocol A: Asymmetric Reduction to (S)-N-Boc-3-Hydroxyindoline

Target Application: Synthesis of serotonin modulators and chiral building blocks. Mechanism: Stereoselective hydride transfer to the C3 ketone.

Reagents:

  • N-Boc-3-indolinone (1.0 equiv)

  • Sodium Borohydride (NaBH₄) (1.5 equiv) or KRED Enzyme (for enantioselectivity)

  • Cerium(III) Chloride Heptahydrate (CeCl₃·7H₂O) (1.5 equiv) – Luche Reduction conditions

  • Solvent: Methanol (0.2 M)

Step-by-Step Workflow:

  • Setup: In a flame-dried round-bottom flask under Argon, dissolve N-Boc-3-indolinone (1.0 mmol) in Methanol (5 mL).

  • Lewis Acid Addition: Add CeCl₃·7H₂O (1.5 mmol). Stir at 0°C for 15 minutes. The solution may darken slightly; this is normal.

  • Reduction: Add NaBH₄ (1.5 mmol) portion-wise over 10 minutes. Caution: Gas evolution (H₂).

  • Monitoring: Stir at 0°C for 1 hour. Monitor via TLC (30% EtOAc/Hexane). The starting material (yellow spot) should disappear, replaced by a more polar alcohol spot (UV active, stains with PMA).

  • Quench: Carefully add Saturated NH₄Cl solution (5 mL) at 0°C.

  • Workup: Evaporate Methanol under reduced pressure. Extract the aqueous residue with EtOAc (3 x 10 mL). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Silica gel, 10-30% EtOAc/Hexane).

    • Yield Expectation: 85-95%.

    • Enantioselectivity:[1][2][3][4] For chiral synthesis, replace NaBH₄/CeCl₃ with a Ketoreductase (KRED) screening kit (e.g., Codexis or similar) in phosphate buffer/DMSO.

Protocol B: C2-Functionalization via Aldol Condensation

Target Application: Synthesis of 2-substituted-3-indolinones (precursors to biologically active alkaloids). Mechanism: Base-mediated enolate formation at C2 followed by electrophilic trapping.

Reagents:

  • N-Boc-3-indolinone (1.0 equiv)

  • Aryl Aldehyde (e.g., Benzaldehyde) (1.2 equiv)

  • Base: Diisopropylethylamine (DIPEA) or catalytic L-Proline (for organocatalysis)

  • Solvent: DCM or Ethanol

Step-by-Step Workflow:

  • Setup: Dissolve N-Boc-3-indolinone (1.0 mmol) and the Aryl Aldehyde (1.2 mmol) in DCM (5 mL).

  • Catalysis: Add DIPEA (2.0 equiv) for racemic synthesis.

    • Note: For asymmetric variants, use chiral organocatalysts (e.g., squaramides) at -78°C.

  • Reaction: Stir at Room Temperature for 4–12 hours. The reaction mixture often turns deep red/orange due to the formation of the conjugated enone (if dehydration occurs) or remains yellow (aldol adduct).

  • Workup: Wash with 0.1 M HCl (to remove base), then saturated NaHCO₃. Dry organic layer over MgSO₄.

  • Purification: Recrystallization from Ethanol often yields the pure aldol product (2-benzylidene-3-indolinone derivative) as crystalline solids.

ProtocolWorkflow Start Start: N-Boc-3-indolinone (Dissolved in DCM) Step1 Add Electrophile (Aldehyde/Alkyl Halide) Start->Step1 Step2 Add Base/Catalyst (Initiate Enolate @ C2) Step1->Step2 Step3 Monitor TLC (Disappearance of SM) Step2->Step3 Decision Product Type? Step3->Decision OptA Aldol Adduct (Alcohol) (Stop reaction early/Low Temp) Decision->OptA OptB Condensation Product (Enone) (Prolonged time/Heat) Decision->OptB

Figure 2: Decision tree for C2-functionalization. Controlling temperature and time determines whether the reaction stops at the aldol alcohol or proceeds to the condensation product.

Troubleshooting & Expert Tips

  • Issue: Low Yield due to Boc Deprotection.

    • Cause: Acidic conditions or high temperatures during workup.

    • Solution: Maintain pH > 4. Avoid heating above 40°C during rotary evaporation. Use Lewis acids compatible with carbamates (e.g., CeCl₃, MgBr₂).

  • Issue: "Blue" Impurities.

    • Cause: Oxidation to indigo species.

    • Solution: Degas all solvents with Argon before use. Add a radical scavenger (e.g., BHT) if the reaction allows.

  • Issue: Poor Enantioselectivity (in asymmetric protocols).

    • Cause: Background reaction of the uncatalyzed enolate.

    • Solution: Lower temperature to -78°C. Ensure the N-Boc group is intact (steric bulk is crucial for chiral induction).

References

  • Oxidative Cyclization to Indolin-3-ones

    • Synthesis of 2,2-Disubstituted Indolin-3-ones via Enolonium Species.
    • Source:

  • Asymmetric Mannich Reactions

    • Organocatalytic Asymmetric Mannich Reaction of 3-Hydroxyoxindoles... (Analogous chemistry for indolinone scaffolds).
    • Source:

  • Grignard Addition Selectivity

    • Unusual C-2 selectivity of Grignard additions to N-Boc-protected isatin 3-imines.[5][6]

    • Source:

  • General Stability & Handling

    • Stability of N-Boc Protecting Groups.
    • Source:

Sources

The Strategic Advantage of N,N-Dimethylformamide Di-tert-butyl Acetal in Modern Esterification Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of Ester Formation

In the landscape of organic synthesis, particularly within pharmaceutical and agrochemical development, the formation of ester bonds is a cornerstone transformation. However, classical methods like Fischer esterification often require harsh acidic conditions and high temperatures, rendering them unsuitable for complex molecules with sensitive functional groups.[1] While methods like Steglich esterification offer milder alternatives, they can present challenges in purification, especially when dealing with sterically demanding substrates.[1][2] This guide introduces N,N-dimethylformamide di-tert-butyl acetal (DMF-DBA) as a highly effective reagent for the synthesis of tert-butyl esters under neutral and mild conditions, addressing many of the limitations of traditional approaches.[3] Its utility is particularly pronounced in the esterification of sensitive and sterically hindered carboxylic acids, making it an invaluable tool for the modern synthetic chemist.[3][4]

The Mechanism of Action: A Gentle Approach to Esterification

The efficacy of N,N-dimethylformamide di-tert-butyl acetal in esterification lies in its unique reactivity profile. The reaction is proposed to proceed through a nucleophilic attack of the carboxylic acid's oxygen atom on the electrophilic carbon of the acetal.[3] This is followed by the concerted elimination of a tert-butoxide group and N,N-dimethylformamide (DMF), leading to the formation of the desired tert-butyl ester. This mechanism obviates the need for strong acid catalysts, thereby preserving the integrity of acid-labile functional groups within the substrate.[3]

G cluster_start Starting Materials cluster_intermediate Intermediate Complex cluster_products Products Carboxylic_Acid R-COOH Intermediate [Intermediate Adduct] Carboxylic_Acid->Intermediate Nucleophilic Attack DMF_DBA DMF Di-tert-butyl Acetal DMF_DBA->Intermediate Ester R-COO-tBu (tert-Butyl Ester) Intermediate->Ester Elimination Byproducts DMF + t-BuOH Intermediate->Byproducts

Caption: Proposed mechanism for tert-butyl ester formation.

Core Protocol: tert-Butylation of N-Acetyl-L-phenylalanine

This protocol, adapted from a TCI Practical Example, demonstrates a typical and high-yielding esterification using N,N-dimethylformamide di-tert-butyl acetal.[5]

Materials:
  • N-Acetyl-L-phenylalanine

  • N,N-Dimethylformamide di-tert-butyl acetal (DMF-DBA)

  • Silica gel for column chromatography

  • Ethyl acetate and hexane (for chromatography)

Equipment:
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Rotary evaporator

  • Chromatography column and associated glassware

  • UPLC or TLC for reaction monitoring

Procedure:
  • In a round-bottom flask, dissolve N-acetyl-L-phenylalanine (1.0 g, 4.78 mmol) in N,N-dimethylformamide di-tert-butyl acetal (6.9 mL, 28.7 mmol, 6.0 eq.).

  • Stir the solution at 60 °C overnight. The progress of the reaction should be monitored by a suitable technique such as UPLC or TLC.[5]

  • Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting residue by silica gel column chromatography using a mixture of ethyl acetate and hexane (1:1) as the eluent.

  • This procedure typically yields tert-butyl N-acetyl-L-phenylalaninate as a colorless oil (e.g., 1.20 g, 94% yield).[5]

G Start Dissolve N-acetyl-L-phenylalanine in DMF Di-tert-butyl Acetal React Stir at 60 °C overnight Start->React Monitor Monitor reaction by UPLC/TLC React->Monitor Evaporate Remove solvent under reduced pressure Monitor->Evaporate Purify Purify by silica gel column chromatography Evaporate->Purify Product Obtain tert-Butyl N-acetyl-L-phenylalaninate Purify->Product

Sources

Regioselective Synthesis of 3-Nitroindoles: A Guide to Non-Acidic Conditions

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Abstract: The 3-nitroindole scaffold is a cornerstone in the synthesis of pharmacologically active compounds and complex organic molecules. Traditional nitration methods, relying on harsh acidic conditions, are often plagued by poor regioselectivity and acid-catalyzed polymerization of the sensitive indole nucleus. This guide provides a detailed overview and field-proven protocols for the regioselective synthesis of 3-nitroindoles under mild, non-acidic conditions. We will explore the underlying principles of indole reactivity and present a robust methodology utilizing in situ generated electrophilic nitrating agents, offering high yields, excellent functional group tolerance, and enhanced safety profiles for researchers in drug discovery and synthetic chemistry.

The Challenge: Why Indole Nitration Demands a Non-Acidic Approach

The indole ring system is characterized by a high electron density, particularly at the C3 position of the pyrrole ring. This intrinsic nucleophilicity makes C3 the kinetic site for electrophilic attack.[1][2] However, this reactivity is a double-edged sword.

Under classical nitrating conditions, such as a mixture of nitric acid and sulfuric acid, the indole nucleus is prone to several undesirable side reactions:

  • Acid-Catalyzed Polymerization: The C3 position is readily protonated in strong acid, forming a reactive indoleninium cation. This cation can act as an electrophile, attacking another indole molecule and initiating a chain reaction that results in insoluble polymeric tars and drastically reduced yields.[1][3][4]

  • Loss of Regioselectivity: Once C3 is protonated, the pyrrole ring is deactivated. This shifts the site of electrophilic attack to the less reactive benzene ring, typically yielding a mixture of 5-nitro and 6-nitro isomers, rather than the desired 3-nitro product.[1][3]

Therefore, to achieve selective C3-nitration, it is imperative to employ methods that avoid strong Brønsted acids and operate under neutral or non-acidic conditions.

Logical Workflow: Selecting a Nitration Strategy

G start Desired Product: 3-Nitroindole q1 Is the Indole Nucleus Sensitive to Acid? start->q1 non_acidic Employ Non-Acidic Protocol (e.g., (NMe4)NO3 / TFAA) q1->non_acidic Yes acidic Acidic methods are unsuitable. Leads to polymerization and poor regioselectivity. q1->acidic Yes (inherently)

Caption: Decision workflow for indole nitration.

Core Methodology: Trifluoroacetyl Nitrate via In Situ Generation

A highly effective and modern approach to circumvent the issues of acidic nitration is the in situ generation of a potent, yet neutral, electrophilic nitrating agent. A leading method involves the reaction of a quaternary ammonium nitrate salt with trifluoroacetic anhydride (TFAA).[5][6]

Underlying Mechanism

The key to this protocol is the metathesis reaction between tetramethylammonium nitrate and trifluoroacetic anhydride at low temperatures. This reaction generates trifluoroacetyl nitrate (CF₃COONO₂), a powerful electrophile.[5] This species readily reacts with the nucleophilic C3 position of the indole ring through a classic electrophilic aromatic substitution mechanism. The absence of strong acid prevents protonation of the indole and subsequent polymerization.[5]

G cluster_0 Step 1: Generation of Nitrating Agent cluster_1 Step 2: Electrophilic Attack nme4no3 (NMe4)NO3 cf3coono2 CF3COONO2 (Trifluoroacetyl Nitrate) nme4no3->cf3coono2 Metathesis tfaa (CF3CO)2O (TFAA) tfaa->cf3coono2 Metathesis nme4tfa (NMe4)(CF3COO) intermediate Four-Membered Ring Transition State cf3coono2->intermediate Electrophilic Nitration indole Indole Derivative indole->intermediate product 3-Nitroindole intermediate->product - CF3COOH

Caption: Mechanism of C3-nitration using (NMe₄)NO₃ and TFAA.

Substrate Scope & Performance

This method demonstrates broad applicability with excellent regioselectivity. Various substitutions on the indole ring are well-tolerated, providing good to excellent yields.

EntryIndole Substrate (N-Protected)Position of Substituent(s)Yield (%)Reference
1N-Boc-indole-78[6]
2N-Boc-2-methylindole2-Me85-95[5]
3N-Boc-5-bromoindole5-Br92[5]
4N-Boc-6-chloroindole6-Cl75[5]
5N-Boc-7-methylindole7-Me82[5]
6N-Boc-5-nitroindole5-NO₂94[5]

Data synthesized from reported literature. Yields are isolated yields and may vary.

Experimental Protocols

Safety Precaution: Trifluoroacetic anhydride is corrosive and moisture-sensitive. All manipulations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses. Reactions should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

Protocol 1: General Procedure for C3-Nitration of N-Boc-Indoles

This protocol is adapted from the method developed by Li, et al. and provides a reliable route to a wide range of 3-nitroindoles.[5][6]

Materials:

  • N-Boc-protected indole derivative (1.0 mmol, 1.0 equiv)

  • Tetramethylammonium nitrate ((NMe₄)NO₃) (1.1 mmol, 1.1 equiv)

  • Trifluoroacetic anhydride (TFAA) (1.2 mmol, 1.2 equiv)

  • Dichloromethane (DCM) or Acetonitrile (MeCN), anhydrous (5-10 mL)

  • Round-bottom flask with stir bar

  • Ice-water bath

  • Standard glassware for aqueous work-up and extraction

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the N-Boc-indole (1.0 mmol) and tetramethylammonium nitrate (1.1 mmol).

  • Solvent Addition: Add anhydrous dichloromethane (5 mL). Stir the suspension at room temperature for 5 minutes.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add trifluoroacetic anhydride (1.2 mmol) dropwise to the cooled, stirring suspension over 5 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).

  • Quenching: Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Washing: Combine the organic layers and wash with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluent typically a gradient of ethyl acetate in hexanes) to afford the pure 3-nitroindole product.

Self-Validation & Expected Results:

  • TLC Analysis: The product spot should be well-separated from the starting material and show a lower Rf value.

  • Yield: Yields are typically in the range of 70-95% for compatible substrates.[5]

  • Characterization: The structure should be confirmed by ¹H NMR, ¹³C NMR, and HRMS. The nitro group gives characteristic stretches in the IR spectrum (approx. 1550 and 1370 cm⁻¹).

Alternative Non-Acidic Reagents

While the TFAA/(NMe₄)NO₃ system is highly efficient, other non-acidic reagents have been historically used and remain relevant.

  • Acetyl Nitrate (AcONO₂): Generated in situ from acetic anhydride and nitric acid at low temperatures, or from acetyl chloride and silver nitrate. It is effective for nitrating N-protected indoles at low temperatures (-70 °C to -50 °C) to achieve high C3-selectivity.[7]

  • Benzoyl Nitrate: Another classic non-acidic nitrating agent that can be used to nitrate indoles at the C3 position, avoiding polymerization.[3]

These reagents offer alternatives, though they may require more stringent temperature control or longer reaction times compared to the trifluoroacetyl nitrate method.[4][7]

Troubleshooting & Key Considerations

Problem Potential Cause Solution
Low or No Yield Moisture in Reaction: TFAA is highly sensitive to water.Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under a strict inert atmosphere.
Degraded Reagents: Old or improperly stored reagents may have lost activity.Use fresh, high-purity tetramethylammonium nitrate and TFAA.
Formation of Side Products Over-Nitration (Dinitration): Reaction temperature is too high or stoichiometry is incorrect.Maintain low temperatures (0 °C or below). Use a minimal excess of the nitrating agent (1.1-1.2 equiv).[4]
Formation of 6-Nitro Isomer: Can occur with certain N-protecting groups (e.g., N-sulfonyl).[4][7]The TFAA/(NMe₄)NO₃ method generally shows very high C3-selectivity. If isomers are observed, careful purification by column chromatography is required.
Incomplete Reaction Steric Hindrance: Highly substituted indoles may react slower.Increase reaction time and continue to monitor by TLC. A slight increase in temperature may be cautiously attempted, but may also increase side product formation.

Conclusion

The regioselective synthesis of 3-nitroindoles is a critical transformation for medicinal and synthetic chemists. By moving away from classical acidic methods and embracing non-acidic protocols, researchers can overcome the long-standing challenges of polymerization and poor selectivity. The use of in situ generated trifluoroacetyl nitrate from tetramethylammonium nitrate and TFAA stands out as a mild, efficient, and broadly applicable method.[5] It provides a reliable and high-yielding pathway to these valuable building blocks, enabling the streamlined development of novel therapeutics and complex molecular architectures.

References

  • Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances, 2023. [Link]

  • Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions.Vertex AI Search Result, 2023.
  • Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - RSC Advances (RSC Publishing).RSC Publishing, 2023.
  • Regioselective Synthesis of 3-Nitroindoles Under N | PDF | Chemical Reactions - Scribd. Scribd, 2023. [Link]

  • Synthesis and Chemistry of Indole.Dr. Divya Kushwaha.
  • Recent advances in the synthesis of indoles and their applications - RSC Publishing. RSC Publishing, 2025. [Link]

  • Copper-mediated domino C–H iodination and nitration of indoles - RSC Publishing. RSC Publishing. [Link]

  • Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions.Vertex AI Search Result, 2023.
  • Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - RSC Publishing. RSC Publishing, 2025. [Link]

  • 3-Nitroindoles was prepared from indoles - ResearchGate. ResearchGate, 2023. [Link]

  • Synthesis of 3-nitroindoles by sequential paired electrolysis - RSC Publishing. RSC Publishing, 2021. [Link]

  • Unbiased C3‐Electrophilic Indoles: Triflic Acid Mediated C3‐Regioselective Hydroarylation of N−H Indoles - PMC. PMC, 2022. [Link]

  • Synthesis and Reactions of N-Protected 3-Nitroindoles - ResearchGate. ResearchGate, 1999. [Link]

Sources

Tert-butyl 3-oxo-1-indolinecarboxylate: A Versatile Scaffold for the Synthesis of Neurological Disorder Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Abstract The indolin-2-one (oxindole) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds targeting the central nervous system.[1] Its rigid, planar structure and capacity for diverse functionalization make it an ideal starting point for developing potent and selective inhibitors for various neurological targets.[1][2] This guide focuses on a key derivative, tert-butyl 3-oxo-1-indolinecarboxylate, a versatile building block for synthesizing drug candidates for neurodegenerative diseases like Alzheimer's and Parkinson's disease.[3][4] The N-Boc protecting group provides stability and modulates reactivity, allowing for precise chemical manipulations at the critical C3 position. This document provides a comprehensive overview of its synthesis, applications, and detailed protocols for its use in constructing neurologically active molecules.

The Strategic Importance of the Indolinone Core in Neuropharmacology

The indolinone framework is a cornerstone in the design of therapeutics for complex neurological disorders due to its ability to interact with a range of key biological targets.[1] Its prevalence in FDA-approved drugs underscores its therapeutic potential.[5] The core's utility stems from its hydrogen bonding capabilities and the potential for substitution at multiple positions, enabling the fine-tuning of pharmacological properties.

Key neurological targets for indolinone-based drugs include:

  • Cholinesterases (AChE & BuChE): Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a primary therapeutic strategy for Alzheimer's disease, aimed at increasing acetylcholine levels in the brain.[3][6] Indolinone derivatives have been shown to be highly potent cholinesterase inhibitors, often exceeding the efficacy of standard drugs like donepezil.[3]

  • Monoamine Oxidase (MAO): MAO enzymes, particularly MAO-B, are crucial targets in Parkinson's disease therapy.[4] Selective MAO-B inhibitors prevent the degradation of dopamine, helping to alleviate motor symptoms. Indole-based compounds have emerged as promising, reversible, and selective MAO-B inhibitors.[4][7]

  • Kinases (LRRK2, GSK3β): Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) are a significant genetic cause of Parkinson's disease.[8] Glycogen synthase kinase 3β (GSK3β) and the aggregation of tau protein are implicated in the pathology of Alzheimer's disease.[9] Indolinone-based molecules have been successfully developed as potent inhibitors of these kinases.[8][9]

The diagram below illustrates the versatility of the indolinone scaffold in targeting these diverse pathways implicated in neurological disorders.

G cluster_main Indolinone Scaffold Applications cluster_targets Neurological Targets Indolinone Indolinone Core AChE Acetylcholinesterase (AChE) (Alzheimer's Disease) Indolinone->AChE Inhibition MAO Monoamine Oxidase (MAO-B) (Parkinson's Disease) Indolinone->MAO Inhibition LRRK2 LRRK2 Kinase (Parkinson's Disease) Indolinone->LRRK2 Inhibition GSK3b GSK3β / Tau Aggregation (Alzheimer's Disease) Indolinone->GSK3b Inhibition

Caption: Versatility of the indolinone core for neurological targets.

Synthesis of the Key Intermediate: this compound

The N-Boc (tert-butoxycarbonyl) group is installed early to protect the indole nitrogen. This is crucial for several reasons:

  • Reactivity Control: It prevents unwanted N-alkylation or N-acylation reactions in subsequent steps.

  • Stability: It stabilizes the indolinone ring system.

  • Facile Removal: It can be easily removed under mild acidic conditions (e.g., with trifluoroacetic acid) at the final stage of a synthetic sequence, unmasking the free N-H group if required for biological activity.

The general workflow for the synthesis is outlined below.

Caption: Workflow for the synthesis of the key intermediate.

Protocol 2.1: Synthesis of this compound

Materials:

  • Di-t-butyl 2-(2-nitrophenyl)malonate

  • Methanol (MeOH), anhydrous

  • 10% Palladium on Carbon (Pd/C), 50% wet

  • Celite

  • Acetic Acid (AcOH), glacial

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reduction of the Nitro Group:

    • In a hydrogenation flask, dissolve di-t-butyl 2-(2-nitrophenyl)malonate (1.0 eq) in anhydrous methanol (to a concentration of ~0.3 M).

    • Carefully add 10% Pd/C (0.1 eq by weight of the starting material) to the solution under an inert atmosphere (e.g., nitrogen or argon).

    • Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times.

    • Stir the mixture vigorously under a hydrogen atmosphere (balloon or ~50 psi) at room temperature.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is completely consumed (typically 2-4 hours).

  • Work-up and Isolation of the Amine Intermediate:

    • Once the reaction is complete, carefully vent the hydrogen and purge the flask with an inert gas.

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional methanol.

    • Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation) to yield crude di-t-butyl 2-(2-aminophenyl)malonate. This intermediate is often used directly in the next step without further purification.

  • Acid-Catalyzed Cyclization:

    • Dissolve the crude amine intermediate in a suitable solvent like toluene or methanol.

    • Add a catalytic amount of glacial acetic acid (e.g., 0.1-0.2 eq).

    • Heat the reaction mixture to reflux (or stir at room temperature, monitoring by TLC) until cyclization is complete. The reaction progress can be followed by the disappearance of the amine intermediate.

  • Final Work-up and Purification:

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Dilute the residue with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • The resulting crude product can be purified by silica gel column chromatography (e.g., using a gradient of 10-40% ethyl acetate in hexanes) or by recrystallization to afford this compound as a solid.

Application: Synthesis of an Indolinone-Based Acetylcholinesterase (AChE) Inhibitor

To demonstrate the utility of this compound, this section details the synthesis of a simplified analogue of a potent indolinone-based AChE inhibitor.[3] The core reaction is a Knoevenagel-type condensation at the C3 position, which is activated by the adjacent ketone.

The workflow involves the condensation of the indolinone core with an aldehyde to form an exocyclic double bond, a common feature in many biologically active indolinone derivatives.

Caption: Synthesis of an AChE inhibitor precursor.

Protocol 3.1: Synthesis of (E)-tert-butyl 3-(pyridin-4-ylmethylene)-2-oxoindoline-1-carboxylate

Materials:

  • This compound (1.0 eq)

  • Pyridine-4-carboxaldehyde (1.1 eq)

  • Ethanol (EtOH), absolute

  • Piperidine (catalytic amount, ~0.1 eq)

  • Ice-cold water

  • Diethyl ether

Procedure:

  • Reaction Setup:

    • To a round-bottom flask, add this compound (1.0 eq), pyridine-4-carboxaldehyde (1.1 eq), and absolute ethanol.

    • Add a catalytic amount of piperidine to the mixture.

  • Condensation Reaction:

    • Heat the reaction mixture to reflux and stir for 4-6 hours.

    • Monitor the reaction by TLC for the formation of the product and consumption of the starting materials. A new, more conjugated spot should appear.

  • Work-up and Purification:

    • After completion, cool the reaction mixture to room temperature. A precipitate may form.

    • Cool the flask in an ice bath for 30 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with a small amount of ice-cold ethanol, followed by cold diethyl ether to remove residual impurities.

    • Dry the product under vacuum to yield the target compound, typically as a yellow or orange solid. Further purification, if necessary, can be achieved by recrystallization from ethanol.

Data and Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compounds. The following table summarizes the expected analytical data for the key intermediate and the final product.

Compound Parameter Expected Value
This compound Appearance Off-white to pale yellow solid
Yield 70-90% (over 2 steps)
¹H NMR (CDCl₃, 400 MHz) δ ~7.8-7.0 (m, 4H, Ar-H), ~3.6 (s, 2H, CH₂), ~1.6 (s, 9H, t-Bu)
¹³C NMR (CDCl₃, 101 MHz) δ ~195 (C=O, ketone), ~168 (C=O, carbamate), ~150, ~140, ~125, ~124, ~122, ~115 (Ar-C), ~84 (t-Bu C), ~40 (CH₂), ~28 (t-Bu CH₃)
HRMS (ESI) Calculated m/z for C₁₃H₁₅NO₃Na [M+Na]⁺, found value should be within ±5 ppm
(E)-tert-butyl 3-(pyridin-4-ylmethylene)-2-oxoindoline-1-carboxylate Appearance Yellow to orange solid
Yield 80-95%
¹H NMR (DMSO-d₆, 400 MHz) δ ~8.7 (d, 2H, Py-H), ~8.0-7.2 (m, 4H, Ar-H), ~7.8 (s, 1H, =CH), ~7.6 (d, 2H, Py-H), ~1.6 (s, 9H, t-Bu)
¹³C NMR (DMSO-d₆, 101 MHz) δ ~165 (C=O, amide), ~150 (C=O, carbamate), ~151 (Py-C), ~142, ~138, ~135, ~130, ~125, ~123, ~122, ~115 (Ar-C & C=C), ~85 (t-Bu C), ~28 (t-Bu CH₃)
HRMS (ESI) Calculated m/z for C₂₀H₂₀N₂O₃H [M+H]⁺, found value should be within ±5 ppm

Expert Insights & Troubleshooting

  • Synthesis of the Intermediate: The hydrogenation step is exothermic and should be handled with care. Ensure the catalyst is filtered under an inert atmosphere to prevent it from igniting upon contact with air. If the cyclization is sluggish, a stronger acid catalyst like p-toluenesulfonic acid can be used, but this may require more careful control to avoid side reactions.

  • Knoevenagel Condensation: The stereochemistry of the exocyclic double bond is typically the more thermodynamically stable E-isomer, as shown. This can be confirmed by 2D NMR techniques like NOESY. If the reaction stalls, adding a fresh portion of the catalyst or increasing the reaction time may be necessary. The product is often highly colored and crystalline, making purification by filtration straightforward. If it oils out, trituration with a non-polar solvent like ether or hexanes can induce crystallization.

Conclusion

This compound is a high-value, versatile intermediate for the synthesis of diverse drug candidates targeting neurological disorders. Its strategic N-Boc protection allows for clean and efficient functionalization at the C3 position, providing access to a wide array of indolinone-based compounds. The protocols and data presented herein offer a reliable foundation for researchers and drug development professionals to leverage this powerful scaffold in the quest for novel therapeutics for Alzheimer's disease, Parkinson's disease, and other debilitating neurological conditions.

References

  • Al-Ghorbani, M., et al. (2014). Indolinone-based acetylcholinesterase inhibitors: synthesis, biological activity and molecular modeling. European Journal of Medicinal Chemistry, 84, 304-314. [Link]

  • Gršič, M., et al. (2023). Synthesis and Cholinesterase Inhibitory Activity of Selected Indole-Based Compounds. Acta Chimica Slovenica, 70(3), 545-559. [Link]

  • Prins, L. H. A., et al. (2010). Inhibition of monoamine oxidase by indole and benzofuran derivatives. European Journal of Medicinal Chemistry, 45(10), 4458-4466. [Link]

  • Yamai, Y., et al. (2017). SYNTHESIS OF SUBSTITUTED t-BUTYL 3-ALKYLOXINDOLE-3-CARBOXYLATES FROM DI-t-BUTYL (2-NITROPHENYL)MALONATES. HETEROCYCLES, 95(2), 948-961. [Link]

  • Ferino, G., & Unciti-Broceta, A. (2012). Monoamine Oxidase Inhibitors: Ten Years of Docking Studies. ResearchGate. [Link]

  • Yurttaş, L., et al. (2018). Synthesis and Biological Evaluation of New Cholinesterase Inhibitors for Alzheimer's Disease. Molecules, 23(8), 2048. [Link]

  • Owolabi, M. A., et al. (2021). Novel Cholinesterase Inhibitors: Synthesis, in silico and in vitro Studies. ResearchGate. [Link]

  • Shirvani, Z., et al. (2022). Commercially available FDA approved drugs having the indolinone core. ResearchGate. [Link]

  • Yurttaş, L., et al. (2018). Synthesis and Biological Evaluation of New Cholinesterase Inhibitors for Alzheimer's Disease. ResearchGate. [Link]

  • Al-Rashida, M., et al. (2022). Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity. Molecules, 27(7), 2217. [Link]

  • Rudyk, H., et al. (2013). Discovery of novel indolinone-based, potent, selective and brain penetrant inhibitors of LRRK2. Bioorganic & Medicinal Chemistry Letters, 23(14), 4132-4137. [Link]

  • Lee, K., et al. (2024). Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. Molecules, 29(13), 3043. [Link]

  • Hilfiker, M. A., et al. (2009). Indolinone derivatives and process for their manufacture.
  • Nemeth, G., et al. (2020). Synthesis of 2-indolinone derivatives.
  • Hilaris Publisher. (2024). Indole-Based Compounds in the Development of Anti-Neurodegenerative Medications. Hilaris Publisher. [Link]

  • Singh, V., et al. (2026). Indole Scaffolds in Neurological Therapeutics: Synthesis, Structure-Activity Relationships and Drug-Receptor Interactions. Current Medicinal Chemistry. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimization of Indole N-Carboxylation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Kinetic vs. Thermodynamic Battlefield

Welcome to the Technical Support Center. You are likely here because your indole carboxylation reaction is yielding the C3-isomer, recovering starting material, or suffering from rapid decarboxylation.[1]

The Core Problem: Indole N-carboxylation (N1) is chemically distinct from the more common C3-carboxylation. The N1-carboxylate anion is formed under kinetic control , whereas the C3-carboxylate is the thermodynamic product .[1]

To successfully functionalize the Nitrogen, you must operate within a specific "Kinetic Window"—generating the N-anion and trapping it before it rearranges to C3 or decarboxylates back to the starting material.[1] This guide provides the protocols to lock this window open.

Module 1: Critical Troubleshooting Guides

Issue 1: "I am exclusively isolating the C3-carboxylated product."

Diagnosis: Your reaction system has reached thermodynamic equilibrium.[1] The N-carboxylate is reversible; if left untrapped or heated, it rearranges to the stable C3-carboxylate.[1]

Root Cause Analysis:

  • Temperature is too high: Temperatures >60°C favor C3-migration.[1]

  • Delayed Trapping: The electrophile (e.g., alkyl halide) was added too late or is unreactive.[1]

  • Base Selection: Small cations (Li⁺, Na⁺) often favor C-attack due to tight ion pairing (Hard/Soft Acid-Base theory).[1]

Corrective Protocol:

  • Step 1 (Temperature Control): Lower reaction temperature to 25°C – 40°C . N-carboxylation is rapid; heat is your enemy here.[1]

  • Step 2 (The "Cesium Effect"): Switch to Cesium Carbonate (Cs₂CO₃) .[1] The large Cesium cation forms a loose ion pair with the indole, increasing the nucleophilicity of the Nitrogen atom (N1).[1]

  • Step 3 (One-Pot Trapping): Do not attempt to isolate the free N-carboxylic acid.[1] Add your electrophile (R-X) simultaneously or immediately after CO₂ uptake to form the stable carbamate.[1]

Issue 2: "Low conversion / Recovery of starting indole."

Diagnosis: The equilibrium is shifting back to the starting material (decarboxylation) faster than the trapping step can occur.[1]

Root Cause Analysis:

  • Moisture Contamination: Water protonates the N-carboxylate anion, releasing CO₂ and regenerating indole.[1]

  • Insufficient CO₂ Pressure: Atmospheric balloons may be insufficient for electron-deficient indoles.[1]

  • Solvent Polarity: Non-polar solvents fail to solvate the carbonate base, preventing deprotonation.[1]

Corrective Protocol:

  • Solvent: Use anhydrous DMF or DMSO .[1] These polar aprotic solvents are essential to solvate the cation and leave the "naked" anion reactive.[1]

  • Pressure: Increase CO₂ pressure to 1–5 MPa (10–50 bar) if using electron-withdrawing groups (EWGs) on the indole ring.[1]

  • Drying: Add 3Å Molecular Sieves to the reaction vessel.

Module 2: Visualization of Reaction Pathways

The following diagram illustrates the decision pathways required to select between N1 (Kinetic) and C3 (Thermodynamic) products.

IndoleCarboxylation Start Indole Substrate Base Deprotonation (Base + Solvent) Start->Base Intermediate Indolyl Anion [Ambident Nucleophile] Base->Intermediate CO2_Attack CO2 Insertion Intermediate->CO2_Attack Branch Condition Check CO2_Attack->Branch N_Path Kinetic Path (Low Temp < 40°C) (Loose Ion Pair: Cs+) Branch->N_Path Kinetic Control C_Path Thermodynamic Path (High Temp > 80°C) (Tight Ion Pair: Li+/Na+) Branch->C_Path Thermodynamic Control N_Product N-Carboxylate (Unstable/Reversible) N_Path->N_Product C_Product C3-Carboxylate (Stable) C_Path->C_Product N_Product->Intermediate Reversible (Decarboxylation) Trap Electrophile Trap (R-X added) N_Product->Trap Fast Trapping Final_N Indole-N-Carbamate (Final Product) Trap->Final_N

Caption: Kinetic vs. Thermodynamic pathways in indole carboxylation. Note the reversibility of the N-carboxylate intermediate.

Module 3: Optimized Experimental Protocol

Objective: Synthesis of Indole-1-carboxylic acid methyl ester (N-Carbamate) via CO₂ fixation.

Reagents & Equipment
  • Substrate: Indole (1.0 equiv)[1]

  • Base: Cs₂CO₃ (2.0 equiv) – Crucial for N-selectivity[1]

  • Solvent: Anhydrous DMF (0.2 M concentration)

  • Reagent: Methyl Iodide (MeI) (3.0 equiv) or similar electrophile[1]

  • Gas: CO₂ (Balloon or 1 atm pressure)[1]

Step-by-Step Methodology
  • Preparation: Flame-dry a Schlenk tube or pressure vial and cool under Argon/N₂.

  • Charging: Add Indole (1.0 equiv) and Cs₂CO₃ (2.0 equiv).[1]

  • Solvation: Add anhydrous DMF. Note: Do not use protic solvents like alcohols.[1]

  • CO₂ Purge: Evacuate the vessel and backfill with CO₂ three times.[1] Leave connected to a CO₂ balloon (1 atm).

  • Reaction (The Kinetic Phase): Stir vigorously at 25°C for 4–12 hours.

    • Checkpoint: The mixture should become heterogeneous/slurry-like as the carboxylate salt forms.

  • Trapping (In-situ): Add Methyl Iodide (3.0 equiv) dropwise via syringe while maintaining CO₂ atmosphere.

  • Completion: Stir for an additional 2–4 hours at 25°C.

  • Workup: Vent CO₂. Dilute with Ethyl Acetate, wash with water (x3) to remove DMF, then brine.[1] Dry over Na₂SO₄ and concentrate.

Module 4: Data & Optimization Tables

Table 1: Solvent & Base Effects on Regioselectivity[2]
EntryBase (2.0 equiv)SolventTemp (°C)Yield (N1-Ester)Yield (C3-Ester)Insight
1 Cs₂CO₃DMF2592% <5%Optimal Conditions. Large cation favors N-attack.[1]
2K₂CO₃DMF2565%10%Potassium is intermediate; lower solubility than Cs.
3LiOtBuDMF1000%85% High temp + Lithium favors thermodynamic C3 product.[1]
4Cs₂CO₃Toluene25<10%0%Non-polar solvent fails to dissolve carbonate base.[1]
5DBUDMSO2545%5%Organic bases work but are often less efficient than Cs salts.[1]

Module 5: Frequently Asked Questions (FAQs)

Q: Can I isolate the Indole-N-carboxylic acid directly without turning it into an ester? A: Generally, no .[1] Indole-N-carboxylic acids are highly unstable and prone to spontaneous decarboxylation upon exposure to acid or moisture during workup.[1] You must convert them to a stable derivative (ester/carbamate) in situ.[1]

Q: Why does my reaction turn dark/black? A: Indoles are oxidation-sensitive.[1] If you are using technical grade DMF or if oxygen is present, oxidative polymerization can occur.[1] Ensure your DMF is degassed and the reaction is kept strictly under CO₂.[1]

Q: I want to use a CO₂ surrogate instead of gas balloons. What do you recommend? A: Cesium Triphenylacetate is a proven solid CO₂ surrogate.[1] It releases CO₂ and generates the active cesium enolate simultaneously.[1] For N-carboxylation, use it at 40°C; for C3, use it at 120°C [1].[1]

Q: Does the electronic nature of the indole affect the reaction? A: Yes.

  • Electron-Withdrawing Groups (EWG): Increase the acidity of the N-H bond (easier deprotonation) but decrease the nucleophilicity of the N-anion (slower CO₂ attack).[1] You may need higher CO₂ pressure.[1]

  • Electron-Donating Groups (EDG): Harder to deprotonate but the resulting anion is highly reactive. Standard conditions usually work well.[1]

References

  • Regiodivergent N1- and C3- Carboxylation of Indoles. ChemRxiv, 2026.[1]

  • Base-Mediated Carboxylation of Unprotected Indole Derivatives with Carbon Dioxide. Organic Letters, 2012, 14(20), 5326–5329.[1]

  • Optimizing reaction conditions for the derivatization of methyl indole-3-carboxylate. BenchChem Technical Support, 2025.

  • Reductive dearomative arylcarboxylation of indoles with CO2 via visible-light photoredox catalysis. Nature Communications, 2020, 11, 3263.[1][2]

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Technical Support Center: Synthesis of Tert-butyl 3-oxo-1-indolinecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a specialized Technical Support Center for researchers synthesizing Tert-butyl 3-oxo-1-indolinecarboxylate (also known as N-Boc-3-indolinone ).

Ticket ID: IND-3OX-YIELD-OPT Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary & Molecule Profile

Target Molecule: this compound Common Issues: Over-oxidation to isatin, N-Boc cleavage, low conversion, regio-selectivity (C2 vs C3).[1]

This guide prioritizes the Oxidative Dearomatization of N-Boc-Indoles as the "Gold Standard" protocol.[1] While many researchers attempt to oxidize indolines (saturated core), that pathway frequently results in aromatization (back to indole) or over-oxidation (to isatin).[1] The most robust, high-yield route reported in recent literature involves the ruthenium-catalyzed oxidation of the indole precursor.[1]

Core Synthesis Pathways (The "Why" and "How")

Route A: The "Gold Standard" (Ru-Catalyzed Dearomatization)

Starting Material: N-Boc-indole Mechanism: RuCl₃/NaIO₄ mediated oxidative dearomatization.[1][2] Why this works: Unlike direct benzylic oxidation of indolines, this method utilizes a specific catalytic cycle where in-situ generated RuO₄ epoxidizes the C2-C3 bond of the indole.[1] The resulting epoxide undergoes a specific rearrangement (1,2-hydride shift) to form the ketone at C3, avoiding the thermodynamic sink of the isatin (diketone) product.[1]

Route B: The "De Novo" Cyclization (Dieckmann Condensation)

Starting Material: N-Boc-2-aminobenzoic acid ester + Ethyl bromoacetate.[1] Why this works: Builds the ring with the ketone in place.[1] Best for multi-gram scale-up where chromatography needs to be minimized, but requires more synthetic steps if the precursor isn't on hand.[1]

High-Yield Experimental Protocol (Route A)

Protocol ID: RU-IO4-OX-01 Scale: 1.0 mmol basis (Scalable to 10g)[1]

Reagents & Stoichiometry
ComponentEquiv. / AmtRole
N-Boc-Indole 1.0 equivSubstrate
RuCl₃[1]·3H₂O 5 mol% (0.05 eq)Pre-catalyst
NaIO₄ (Sodium Periodate) 1.5 - 2.0 equivTerminal Oxidant
Acetonitrile (MeCN) [0.1 M]Solvent (miscible)
Water (H₂O) [0.1 M]Co-solvent (activator)
Ethyl Acetate (EtOAc) ExtractionWorkup
Step-by-Step Methodology
  • Preparation: In a round-bottom flask, dissolve N-Boc-indole (1.0 equiv) in a mixture of MeCN and H₂O (1:1 ratio, 0.1 M concentration relative to substrate).

    • Note: The biphasic/mixed solvent is critical.[1] RuO₄ is generated at the interface or in the aqueous phase and partitions into the organic phase.[1]

  • Catalyst Addition: Add RuCl₃·3H₂O (5 mol%).[1] The solution may turn dark.

  • Oxidant Addition: Add NaIO₄ (1.5 equiv) in portions over 10 minutes at Room Temperature (20–25 °C).

    • Caution: Exothermic reaction.[1] Do not add all at once on scales >1g.

  • Monitoring: Stir vigorously. Monitor by TLC (Hexane/EtOAc 4:1).[1]

    • Key Indicator: Starting material (N-Boc-indole) is fluorescent; Product (N-Boc-3-indolinone) is typically UV active but less fluorescent and stains distinctively with DNPH (orange/red hydrazone).[1]

  • Quenching: Once conversion is >95% (typically 1–4 hours), quench by adding saturated aqueous Na₂S₂O₃ (sodium thiosulfate) to reduce residual Ru(VIII) and Iodine species.[1]

  • Workup: Extract with EtOAc (3x). Wash combined organics with brine.[1] Dry over Na₂SO₄.[1]

  • Purification: Flash chromatography on silica gel.

    • Crucial: Use a gradient of Hexane/EtOAc.[1] The product is less polar than isatin but more polar than the indole.[1]

Troubleshooting Center (Q&A)

Issue 1: "I am getting a large amount of Isatin (Diketone)."

Diagnosis: Over-oxidation.[1] Root Cause:

  • Too much oxidant: NaIO₄ excess > 2.5 equiv drives the reaction past the ketone.[1]

  • Prolonged reaction time: Leaving the reaction overnight allows the ketone to enolize and oxidize at C2.[1]

  • Wrong Solvent: Using solvents like acetone or pure water can change the selectivity.[1] Fix:

  • Stick strictly to 1.1–1.5 equivalents of NaIO₄.[1]

  • Quench immediately upon consumption of starting material.[1]

  • Rescue: If isatin forms, it is very difficult to reduce back selectively.[1] Discard and restart.

Issue 2: "My Boc group is falling off during the reaction."

Diagnosis: Acidic hydrolysis.[1][3] Root Cause:

  • NaIO₄ generates iodic acid/periodate byproducts which lower the pH.[1]

  • RuCl₃ is a Lewis acid.[1] Fix:

  • Buffer: Add solid NaHCO₃ (2.0 equiv) to the reaction mixture before adding the oxidant. This buffers the aqueous phase and protects the acid-sensitive carbamate.[1]

Issue 3: "The reaction stalls at 50% conversion."

Diagnosis: Catalyst deactivation or phase transfer issue. Root Cause:

  • RuO₂ (black precipitate) has crashed out and is no longer re-oxidizing to RuO₄.[1]

  • Poor stirring in the biphasic system.[1] Fix:

  • Vigorous Stirring: Ensure a vortex is created.[1]

  • Catalyst Boost: Add another 1–2 mol% of RuCl₃.[1]

  • Solvent Ratio: Ensure the MeCN:Water ratio is 1:1. If too much organic solvent is used, NaIO₄ (salt) won't dissolve.[1]

Visualizations

Workflow Diagram: Oxidative Dearomatization

This diagram illustrates the specific pathway from Indole to Indolinone, highlighting the critical "Stop" point to avoid Isatin.[1]

G Start Indole Boc Step 1: Protection (Boc2O, DMAP) Start->Boc NBocIndole N-Boc-Indole (Stable Precursor) Boc->NBocIndole RuCycle Ru(III) -> Ru(VIII)O4 (NaIO4, MeCN/H2O) NBocIndole->RuCycle Oxidative Dearomatization Intermediate [Epoxide/Intermediate] RuCycle->Intermediate Target N-Boc-3-Indolinone (TARGET) Intermediate->Target 1,2-H Shift (Fast) Isatin N-Boc-Isatin (Over-Oxidation) Target->Isatin Prolonged Time Excess Oxidant

Caption: Pathway selectivity for Ru-catalyzed oxidation. Note the critical divergence at the Target node preventing Isatin formation.

Decision Tree: Troubleshooting Yield Loss

Troubleshooting Problem Low Yield / Impure Product Check1 Is the Boc group intact? Problem->Check1 YesBoc Yes Check1->YesBoc NoBoc No (De-Boc) Check1->NoBoc Check2 Is Isatin (red solid) present? YesBoc->Check2 YesIsatin Yes Check2->YesIsatin NoIsatin No (Low Conversion) Check2->NoIsatin Solution1 Add NaHCO3 (2.0 eq) to buffer reaction. NoBoc->Solution1 Solution2 Reduce NaIO4 to 1.2 eq. Quench earlier. YesIsatin->Solution2 Solution3 Increase Stirring Rate. Check MeCN:H2O ratio (1:1). NoIsatin->Solution3

Caption: Logical diagnostic tree for identifying root causes of yield loss in N-Boc-indolinone synthesis.

References

  • Chen, X., Zhou, X.-Y., Feng, X.-J., & Bao, M. (2021).[1][2] Ruthenium-Catalyzed Oxidative Dearomatization of N-Boc Indoles into Indolin-3-ones. Synthesis, 53(06), 1121–1126.[1]

    • [1]

  • Yamai, Y., & Toshima, A. (2017).[1] Synthesis of Substituted t-Butyl 3-Alkyloxindole-3-carboxylates from Di-t-butyl (2-Nitrophenyl)malonates. Chemical and Pharmaceutical Bulletin, 65(12), 1153–1157.[1]

  • Organic Chemistry Portal. (n.d.).[1] Synthesis of 3-oxindoles (Indolin-3-ones).

Sources

Technical Support Center: Purification of Tert-butyl 3-oxo-1-indolinecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Tert-butyl 3-oxo-1-indolinecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this key synthetic intermediate in high purity.

I. Understanding the Molecule: Purification Challenges

This compound, also known as N-Boc-oxindole, presents a unique set of purification challenges due to its molecular structure. The presence of the polar oxindole core, combined with the bulky, lipophilic tert-butoxycarbonyl (Boc) protecting group, results in an amphipathic molecule with moderate polarity. This can lead to issues such as streaking on thin-layer chromatography (TLC) plates, difficulty in crystallization, and co-elution with impurities during column chromatography. Furthermore, the Boc group is sensitive to acidic conditions, which necessitates careful selection of solvents and additives during purification.[1][2]

II. Troubleshooting Guide: A Problem-Solving Approach

This section is structured in a question-and-answer format to directly address common issues encountered during the purification of this compound.

A. Thin-Layer Chromatography (TLC) Analysis

Question 1: My compound is streaking on the TLC plate. What is causing this and how can I fix it?

Answer: Streaking is a common issue with polar compounds like N-Boc-oxindole and can be caused by several factors:[3][4]

  • Overloading: Applying too much sample to the TLC plate can lead to a long, trailing streak.[5] Try spotting a more dilute solution of your crude product.

  • Inappropriate Solvent System: The polarity of your mobile phase may not be optimal. If the streak is long and extends from the baseline, your solvent system is likely not polar enough to move the compound effectively. Conversely, a very high Rf streak might indicate a solvent system that is too polar.

  • Acidic/Basic Nature of the Compound: The oxindole core has a weakly acidic N-H proton (if not protected) and the carbonyl group can interact with the silica gel. While the N-H is protected in your molecule, interactions with the silica can still occur. To mitigate this, you can add a small amount of a modifier to your eluent. For a compound like N-Boc-oxindole, adding a small percentage (0.5-1%) of a slightly more polar, neutral solvent like methanol to your ethyl acetate/hexane mixture can sometimes improve the spot shape.[3]

  • Presence of Highly Polar Impurities: If your crude product contains highly polar byproducts, they may streak up the plate.

Troubleshooting Workflow for TLC Streaking:

start Streaking observed on TLC dilute Dilute the sample and re-spot start->dilute check_solvent Modify the solvent system (e.g., increase polarity, add methanol) dilute->check_solvent Issue persists result1 Spot resolves dilute->result1 Issue resolved add_modifier Add a modifier to the eluent (e.g., 0.5% MeOH) check_solvent->add_modifier Issue persists check_solvent->result1 Issue resolved add_modifier->result1 Issue resolved result2 Streaking persists add_modifier->result2 Further investigation needed (e.g., check for decomposition) start Crude Product tlc TLC Analysis start->tlc decision Assess Purity and Impurity Profile tlc->decision column Column Chromatography decision->column Complex mixture or close-running impurities recrystallization Recrystallization decision->recrystallization Relatively clean with some solid impurities pure_product Pure Product column->pure_product solid Product is Solid and Impurities are Significantly Different in Polarity column->solid recrystallization->pure_product oily Product is Oily or Impurities are Close in Polarity recrystallization->oily oily->column Recrystallization fails solid->recrystallization Further polishing needed

Sources

Technical Support Center: Preserving N-Boc Integrity in Indole Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: IND-BOC-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Prevention of unwanted N-Boc cleavage and migration during indole functionalization.

Executive Summary & Diagnostic Framework

User Query: "Why am I losing my Boc group during indole functionalization?"

The Core Conflict: The tert-butyloxycarbonyl (Boc) group on an indole nitrogen (N1) is electronically unique compared to aliphatic amines. The indole nitrogen's lone pair is part of the aromatic sextet, making the N-Boc bond significantly more labile to both thermal and nucleophilic cleavage than a standard carbamate. Furthermore, the electron-withdrawing nature of the Boc group activates the C2 position, inviting a specific side-reaction known as the "Boc Dance" (anionic migration).

Use the following flowchart to diagnose your specific failure mode:

Boc_Diagnostic Start Start: Identify Failure Mode ReactionType Reaction Type? Start->ReactionType Lithiation Lithiation / C-H Activation ReactionType->Lithiation Coupling Pd-Catalyzed Coupling ReactionType->Coupling Electrophilic Friedel-Crafts / Acylation ReactionType->Electrophilic TempCheck Temp > -70°C? Lithiation->TempCheck BaseCheck Aqueous Base or Temp > 80°C? Coupling->BaseCheck AcidCheck Strong Lewis Acid (AlCl3, BCl3)? Electrophilic->AcidCheck Migration Issue: N->C2 Migration (The 'Boc Dance') TempCheck->Migration Yes ThermalCleavage Issue: Thermal/Hydrolytic Cleavage BaseCheck->ThermalCleavage Yes AcidCleavage Issue: Acidolysis AcidCheck->AcidCleavage Yes

Figure 1: Diagnostic workflow for identifying the cause of N-Boc loss based on reaction class.

Scenario A: The "Boc Dance" (Lithiation & Migration)

The Problem: When you lithiate N-Boc indole (typically at C2) using bases like


-BuLi or LDA, the resulting anion is thermodynamically unstable. Upon warming (even to -20°C), the lithium species attacks the Boc carbonyl, causing the Boc group to migrate from N1 to C2.

The Mechanism:

  • Deprotonation: C2-H is removed.

  • Intramolecular Attack: The C2 anion attacks the carbamate carbonyl.

  • Rearrangement: The N-C bond breaks, and the Boc group re-attaches at C2.

Troubleshooting Protocol: Cryogenic Discipline

To prevent migration, you must kinetically trap the C2-lithio species before thermodynamics takes over.

Step-by-Step Protocol:

  • Solvent: Use anhydrous THF (ether is also acceptable, but THF coordinates Li better).

  • Temperature: Cool the solution to -78°C (dry ice/acetone). Ensure the internal temperature probe reads -78°C, not just the bath.

  • Base Addition: Add LDA or

    
    -BuLi slowly down the side of the flask.
    
  • The Critical Window: Stir for 15–30 minutes at -78°C. Do not exceed 1 hour.

  • Electrophile Addition: Add your electrophile (e.g., aldehyde, alkyl halide) at -78°C.

  • Quench: Allow the reaction to warm only after the electrophile has fully reacted (check TLC by taking a mini-aliquot and quenching it separately).

Visualizing the Migration Pathway:

Boc_Migration Indole N-Boc Indole Lithiation C2-Lithiation (-78°C) Indole->Lithiation LDA/THF Transition Transition State (Warming > -40°C) Lithiation->Transition Heat/Time Trapped C2-Functionalized N-Boc Indole Lithiation->Trapped Electrophile (E+) Migration C2-Boc Indole (Product of Migration) Transition->Migration Rearrangement

Figure 2: The kinetic vs. thermodynamic pathway of N-Boc indole lithiation.

Scenario B: Cross-Coupling (Thermal & Base Instability)

The Problem: Suzuki-Miyaura couplings often require aqueous bases (Na₂CO₃, K₂CO₃) and heat (80–100°C). N-Boc indoles are susceptible to hydrolysis under these conditions. The Boc group acts as an amide; at high temperatures in water/alcohol mixtures, hydroxide attacks the carbonyl.

Troubleshooting Protocol: Anhydrous & Low-Temp Systems

Switch from "Standard Suzuki" conditions to "High-Activity" conditions.

ParameterStandard (High Risk)Optimized (Boc-Safe)
Catalyst Pd(PPh₃)₄Pd(dppf)Cl₂ or XPhos Pd G2
Base Aqueous Na₂CO₃Anhydrous K₃PO₄ or Cs₂CO₃
Solvent DMF/Water or Dioxane/WaterAnhydrous Dioxane or Toluene
Temp 90–110°C40–60°C

Recommended Workflow (Suzuki Coupling):

  • Degas: Sparge anhydrous 1,4-dioxane with argon for 15 minutes.

  • Reagents: Add N-Boc haloindole (1.0 equiv), Boronic acid (1.2 equiv), and anhydrous K₃PO₄ (2.0 equiv).

  • Catalyst: Add Pd(dppf)Cl₂·DCM (5 mol%). This catalyst is robust and active at lower temperatures.

  • Reaction: Heat to 60°C . Monitor by TLC every hour.

    • Why? 60°C is usually below the threshold for thermal Boc cleavage in the absence of water.

Scenario C: Electrophilic Substitution (Lewis Acid Compatibility)

The Problem: Friedel-Crafts acylations or alkylations typically use strong Lewis acids (AlCl₃, BCl₃, TiCl₄). These coordinate strongly to the carbamate carbonyl, activating it for cleavage (acidolysis).

Compatibility Matrix
Lewis AcidRisk LevelNotes
AlCl₃ / BCl₃ 🔴 Critical Will cleave Boc rapidly. Avoid.
TiCl₄ / SnCl₄ 🟠 High Risk of cleavage unless kept at -78°C.
BF₃·Et₂O 🟡 Moderate Usable at 0°C or lower for short durations.
Zn(OTf)₂ 🟢 Safe Excellent compatibility. Recommended for diazo insertions.
In(OTf)₃ 🟢 Safe Mild, water-tolerant, Boc-stable.

Alternative Protocol (Vilsmeier-Haack Formylation): Standard Vilsmeier (POCl₃/DMF) is too acidic.

  • Solution: Use Dichloromethyl methyl ether with TiCl₄ at -78°C to 0°C. While TiCl₄ is risky, at cryogenic temperatures it can effect formylation at C3 without deprotecting N1.

FAQ: Quick Fixes

Q: I lost the Boc group during silica gel chromatography. Why? A: Silica gel is slightly acidic. N-Boc indoles are acid-sensitive.

  • Fix: Pre-treat your silica column with 1% Triethylamine (Et₃N) in hexanes before loading your sample. Use 0.5% Et₃N in your eluent system.

Q: Can I put the Boc group back on if it falls off? A: Yes, but it's inefficient. You can re-protect using (Boc)₂O, DMAP, and Et₃N in DCM, but you risk bis-protection (N-Boc₂), which is even more unstable. It is better to optimize the primary reaction.

Q: Is the Boc group stable to hydrogenation (Pd/C + H₂)? A: Generally, yes. However, if the solvent is acidic (e.g., acetic acid) or if the reaction runs for days, slow cleavage can occur. Use MeOH or EtOAc as solvent.[1]

References

  • Protective Groups in Organic Synthesis (The Bible of Stability)

    • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.
    • Context: Defines the fundamental acid/base stability profiles of carbam
  • The "Boc Dance" Mechanism (Anionic Migr

    • Zhao, Z., Jaworski, A., Piel, I., & Snieckus, V. (2008).[2] Anionic Indole N-Carbamoyl N → C Translocation. Organic Letters, 10(13), 2617–2620.[2]

    • Context: Definitive work on the migration of N-carbamoyl groups to C2 upon lithi
  • Lewis Acid Catalyzed Indole Functionaliz

    • Cui, X., Xu, X., Lu, H., Zhu, S., Wojtas, L., & Zhang, X. P. (2011). Enantioselective Cyclopropenation of Alkynes with Acceptor/Acceptor-Substituted Diazo Reagents via Co(II)-Based Metalloradical Catalysis. J. Am. Chem. Soc. (Cited for Lewis Acid compatibility context in indole functionalization).[3][4][5]

    • See also: Use of Zn(OTf)₂ in: Journal of Organic Chemistry, 2009, 74(23), 9222–9224.
  • Mild Suzuki Coupling Conditions

    • Billingsley, K. L., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Chlorides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358-3366.
    • Context: Describes the use of dialkylbiarylphosphine ligands (SPhos, XPhos)

Sources

Lewis acid catalyst inefficiency in indole to maleimide addition

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Catalytic Indole-Maleimide Conjugation

Subject: Troubleshooting Lewis Acid Catalyst Inefficiency in Indole-Maleimide Michael Addition Ticket ID: #IND-MAL-004 Assigned Specialist: Senior Application Scientist, Catalysis Division

Executive Summary: The "Hidden" Deactivation

You are likely experiencing low yields or stalled reactions not because your reagents are bad, but because of a fundamental mismatch in Hard-Soft Acid-Base (HSAB) interactions.

In the Michael addition of indole to maleimide, the Lewis Acid (LA) has one job: activate the maleimide carbonyls to lower the LUMO energy of the double bond. However, Indole is a "Janus" molecule:

  • C3-Carbon: The desired soft nucleophile.

  • N1-Nitrogen: A hard Lewis base (lone pair).

The Failure Mode: If you use a small, "hard" Lewis acid (e.g.,


, 

,

), it preferentially coordinates to the Indole Nitrogen rather than the Maleimide Oxygen. This removes electron density from the indole ring, effectively "shutting down" its nucleophilicity. You have inadvertently poisoned your own catalyst.

Diagnostic Workflow

Before changing your entire synthetic route, run your current setup through this diagnostic logic to pinpoint the failure node.

Troubleshooting Start START: Low Yield / No Reaction TLC Analyze TLC/LCMS Is SM (Indole) consumed? Start->TLC Consumed YES: Indole Consumed TLC->Consumed High Conversion NotConsumed NO: Indole Remains TLC->NotConsumed Stalled Polymer Check for Oligomers/Gunk (Maleimide Polymerization) Consumed->Polymer Multiple Spots/Streak N_Alk Check for N-Alkylation (Kinetic vs Thermo control) Consumed->N_Alk Wrong Product Mass/NMR Poison Catalyst Poisoning (N-H Coordination) NotConsumed->Poison Standard LA (AlCl3, BF3) Moisture Catalyst Hydrolysis (Check Solvent Dryness) NotConsumed->Moisture Hygroscopic LA Solution1 SOL: Add Radical Inhibitor (Hydroquinone) or Lower Temp Polymer->Solution1 Solution2 SOL: Switch to Sc(OTf)3 or InBr3 (Water Tolerant / Soft LA) Poison->Solution2 Moisture->Solution2

Figure 1: Diagnostic logic for identifying the root cause of reaction inefficiency.

Critical Failure Analysis

Issue A: Catalyst Poisoning (The N-H Trap)

Standard Lewis acids like Aluminum Chloride (


) or Boron Trifluoride (

) are oxophilic but also highly nitrogen-philic.
  • Mechanism of Failure: The LA binds tightly to the Indole N-H. This creates a cationic species that withdraws electron density from the C3 position. The indole is now deactivated and cannot attack the maleimide.

  • The Fix: Use Scandium(III) Triflate (

    
    )  or Indium(III) Bromide (
    
    
    
    )
    . These are "water-tolerant" Lewis acids that exchange ligands rapidly. They activate the bidentate maleimide carbonyls effectively but interact only weakly/reversibly with the indole nitrogen [1, 2].
Issue B: Maleimide Homopolymerization

Maleimides are excellent Michael acceptors, but they are also prone to radical polymerization, especially under heat or concentrated conditions.

  • Symptom: The reaction mixture turns into an intractable gum/tar; TLC shows a streak at the baseline.

  • The Fix:

    • Keep temperature moderate (

      
       is usually sufficient for Sc-catalyzed reactions).
      
    • Add a radical scavenger if necessary (e.g., 1% BHT), though switching to a milder catalyst usually negates this need.

Issue C: Bis-Indolyl Succinimide Formation

If the catalyst is too active or the stoichiometry is skewed, the product (3-indolyl succinimide) can undergo a second addition at the C2 position or via the maleimide nitrogen if unprotected.

  • The Fix: Ensure strict 1:1 stoichiometry or a slight excess of the maleimide, not the indole. Monitor reaction time closely; do not let it stir overnight unnecessarily.

Mechanistic Visualization

The following diagram illustrates the competition between the productive pathway (C3-alkylation) and the non-productive inhibitory pathway.

Mechanism LA Lewis Acid (MXn) Indole Indole LA->Indole  Path B (Poisoning)   Maleimide Maleimide LA->Maleimide  Path A (Desired)   Complex_Dead Deactivated Nucleophile (N-Coordination) Indole->Complex_Dead Complex_Active Activated Electrophile (LUMO Lowered) Maleimide->Complex_Active TS C3-Attack Transition State Complex_Active->TS + Indole Complex_Dead->TS X BLOCKED Product 3-Indolyl Succinimide TS->Product

Figure 2: Competition between Maleimide activation (Path A) and Indole deactivation (Path B).

Optimized Protocol (The "Gold Standard")

This protocol utilizes Scandium(III) Triflate , widely regarded as the most robust catalyst for this specific transformation due to its ability to coordinate bidentate carbonyls (maleimide) while tolerating the N-H functionality of indole [1, 3].

Reagents:

  • Indole derivative (1.0 equiv)[1]

  • N-substituted Maleimide (1.1 equiv)

  • 
     (5 mol%)
    
  • Solvent: Acetonitrile (

    
    ) or Water/THF mix.
    

Procedure:

  • Preparation: In a clean vial, dissolve the Indole (1.0 mmol) and Maleimide (1.1 mmol) in Acetonitrile (3 mL).

  • Catalyst Addition: Add

    
     (25 mg, 0.05 mmol) in one portion.
    
    • Note: Unlike

      
      , you do not need a glovebox; 
      
      
      
      is stable in open air.
  • Reaction: Stir at room temperature (

    
    ).
    
    • Monitoring: Check TLC at 30 mins. Most electron-neutral indoles convert >90% within 1-3 hours.

  • Workup:

    • Dilute with Ethyl Acetate.[1]

    • Wash with water (to remove catalyst) and brine.

    • Dry over

      
       and concentrate.
      
  • Purification: Flash column chromatography (Hexane/EtOAc).

Comparative Data Table:

CatalystTypical YieldReaction TimeKey Limitation
Sc(OTf)₃ 92-98% 1-3 h Expensive, but reusable.
InBr₃85-95%2-4 hGood alternative, highly selective [2].
AlCl₃30-50%12-24 hDeactivates indole; moisture sensitive.
BF₃·OEt₂60-75%6-8 hCan cause polymerization; harsh.
AcOH (No LA)<20%DaysToo slow for practical synthesis.

Troubleshooting FAQs

Q: My reaction works for Indole but fails for 5-Nitroindole. Why? A: 5-Nitroindole is extremely electron-deficient. The nucleophilicity at C3 is significantly reduced.

  • Fix: Increase catalyst loading to 10-15 mol% and heat to

    
    . Switch to a more potent "soft" Lewis acid like 
    
    
    
    .

Q: I see two spots on TLC with very similar Rf values. A: This is likely the N-alkylated vs. C3-alkylated product.

  • Fix: Check your solvent.[2][3][4] Non-polar solvents favor C3-alkylation. Hydrogen-bond accepting solvents (like DMF) can sometimes promote N-deprotonation and subsequent N-alkylation. Stick to Acetonitrile or DCM.

Q: Can I reuse the Sc(OTf)3 catalyst? A: Yes. Since it is water-soluble, you can extract the product with organic solvent, then evaporate the aqueous phase to recover the catalyst. It typically retains activity for 3-5 cycles [3].

References

  • Yadav, J. S., et al. "Sc(OTf)3-catalyzed conjugate addition of indoles to electron-deficient olefins." Tetrahedron Letters, vol. 42, no. 45, 2001, pp. 8067-8070.

  • Bandini, M., et al. "Indium(III) bromide catalyzed conjugate addition of indoles to electron-deficient olefins." Synlett, no. 9, 2005, pp. 1199-1222.

  • Kobayashi, S. "Scandium Triflate in Organic Synthesis." European Journal of Organic Chemistry, vol. 1999, no. 1, 1999, pp. 15-27.

  • Srivastava, A., et al. "BF3-OEt2 Catalyzed C3-Alkylation of Indole: Synthesis of Indolylsuccinimides."[1] Molecules, vol. 22, no.[5] 12, 2017.

Sources

Technical Support Center: Regioselective Carboxylation of Indoles

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Scientific Support) Ticket ID: IND-CO2-FIX-001 Subject: Troubleshooting Regioselectivity (C2 vs. C3) and Reversibility in Indole Carboxylation

Welcome to the Indole Carboxylation Support Hub

You are likely here because the indole ring is chemically "stubborn." It is naturally nucleophilic at C3 (Friedel-Crafts reactivity), yet many bioactive targets require functionalization at C2. Furthermore, the thermodynamics of CO₂ fixation are unfavorable; even if you form the bond, the product often decarboxylates the moment you attempt isolation.

This guide treats your chemical reaction as a system to be debugged. We move beyond "add X to Y" and focus on why the system fails and how to force the desired regioselectivity.

Quick Diagnostic: Where is your failure occurring?
SymptomProbable Root CauseImmediate Action
No Reaction (SM Recovery) CO₂ activation failure or catalyst poisoning.Check CO₂ dryness; switch from balloon to autoclave (1-5 atm); verify base strength (pKa).
C3 Product when C2 desired Electronic control dominates (EAS pathway).You are fighting nature. You need a Directing Group (DG) or a specific Metal (Rh/Cu) to force C-H activation.
Product vanishes during workup Decarboxylation (Reversibility).STOP. Do not perform an acidic workup. Trap the carboxylate in situ with an alkyl halide (MeI) to form the ester.
N-Carboxylation observed Kinetic control / Hard-Soft Acid Base mismatch.Switch to a softer metal/base or use a sterically bulky N-protecting group.
Module 1: The C3-Selectivity Pathway (The "Natural" Flow)

Indoles are electron-rich enamines. The C3 position is inherently nucleophilic. The challenge here isn't getting the reaction to go; it's keeping the CO₂ attached.

Core Protocol: Base-Mediated C3-Carboxylation

Based on the work of Kobayashi et al. and Sato/Mita.

The System:

  • Reagent: Indole (Unprotected N-H is often tolerated but N-Me is safer).

  • Base: LiOtBu (Lithium tert-butoxide). Crucial: The Lithium cation acts as a Lewis acid to stabilize the carboxylate.

  • CO₂ Source: Atmospheric pressure (Balloon) is often sufficient if the base is strong enough.

Troubleshooting C3 Issues:

Q: Why is LiOtBu superior to NaOtBu or KOtBu? A: This is a "Cation Effect." The Li⁺ ion coordinates tightly with the carboxylate oxygen formed during the reaction, stabilizing the intermediate and preventing the reverse reaction (decarboxylation). Larger cations (Na⁺, K⁺) do not provide this stabilization, leading to lower equilibrium yields.

Q: My yield is 90% by NMR but 20% isolated. Why? A: You are acidifying during workup. Indole-3-carboxylic acids are notoriously unstable and prone to thermal decarboxylation.

  • Fix: Perform a "one-pot" esterification. After the carboxylation step is complete, add Iodomethane (MeI) or a dialkyl sulfate directly to the reaction mixture. Isolate the ester, not the acid.

Module 2: The C2-Selectivity Pathway (The "Forced" Flow)

To carboxylate at C2, you must override the natural C3 nucleophilicity. This requires Concerted Metalation-Deprotonation (CMD) mechanisms, usually mediated by Rhodium, Palladium, or Copper.

Core Protocol: Rh(I)-Catalyzed C-H Activation

Based on Iwasawa et al. and Larrosa's methodologies.

The System:

  • Catalyst: [Rh(cod)Cl]₂ + Ligand (often diphosphines like dcpp).

  • Directing Group (DG): An N-protecting group capable of coordination (e.g., N-Pivaloyl, N-Carbamate).

  • Additive: Al-based Lewis acids (e.g., AlMe₂Cl) can sometimes assist in lowering the activation energy for CO₂ insertion.

Troubleshooting C2 Issues:

Q: I am getting a mixture of C2 and C3. How do I lock C2? A: Check your N-protecting group.

  • Small groups (Me, H): Favor C3 (EAS mechanism).

  • Coordinating Groups (Pivaloyl, Boc): Direct the metal to C2 via the "Directing Group Effect." The carbonyl oxygen of the N-protecting group binds to the metal, positioning it perfectly to cleave the C2-H bond.

Q: The reaction stops after 10% conversion. A: Catalyst Poisoning by Product. The resulting carboxylate is a strong ligand. It can bind to the Rh/Pd center and shut down the catalytic cycle.

  • Fix: Use a turnover-limiting base that precipitates the product, or use a "sacrificial" electrophile to turnover the catalyst.

Module 3: Visualization of Logic & Mechanism
Diagram 1: The Selectivity Decision Tree

Use this flow to determine your experimental setup based on your target regiochemistry.

IndoleCarboxylation Start Target: Carboxylated Indole Selectivity Desired Position? Start->Selectivity C3 C3 Position (Electronic Control) Selectivity->C3 Natural Nucleophile C2 C2 Position (Steric/DG Control) Selectivity->C2 Forced Activation MethodC3 Base-Mediated EAS (LiOtBu / Cs2CO3) C3->MethodC3 MethodC2 Trans-Metal C-H Activation (Rh, Pd, Cu) C2->MethodC2 ReqC3 Requirement: Stabilizing Cation (Li+) or Lewis Acid MethodC3->ReqC3 ReqC2 Requirement: Directing Group (N-Piv) & Non-Nucleophilic Base MethodC2->ReqC2 Trap CRITICAL STEP: In-situ Esterification (Prevent Decarboxylation) ReqC3->Trap ReqC2->Trap

Caption: Decision logic for selecting the correct catalytic system based on regiochemical targets.

Diagram 2: Mechanism of Failure (Reversibility)

Understanding why the reaction reverses is key to high yields.

Reversibility Indole Indole Nucleophile TS Transition State Indole->TS CO2 CO2 (Electrophile) CO2->TS Intermediate Indole-3-Carboxylate (Unstable Anion) TS->Intermediate PathForward Stabilization via Li+ or Esterification Intermediate->PathForward Trapping PathReverse Protonation (Workup) -> Decarboxylation Intermediate->PathReverse Acidic Workup Product Stable Ester PathForward->Product Waste Indole + CO2 (Gas) PathReverse->Waste Thermodynamic Sink

Caption: The thermodynamic trap. Without stabilization (Li+) or trapping (Ester), the system reverts to starting material.

Module 4: Advanced FAQs (Field Scenarios)

Q: Can I use "Dry Ice" as my CO₂ source? A: Technically yes, practically risky. Dry ice often contains water ice (frozen moisture from the air). Water kills the organometallic intermediates and protonates the bases (LiOtBu + H₂O → LiOH + tBuOH).

  • Recommendation: Use high-purity CO₂ gas (Grade 4.0 or higher) passed through a Drierite/CaCl₂ drying tube.

Q: I read about a "Regiodivergent" method using Cesium. Is this real? A: Yes. Recent work (2026) has shown that temperature control can switch selectivity between N1 and C3 using Cesium Triphenylacetate as a CO₂ donor.[1][2]

  • Mechanism:[2][3][4] At lower temperatures, kinetic control favors N-carboxylation. At higher temperatures (thermodynamic control), the N-carboxylate rearranges to the C3-carboxylate. This is a "CO₂ transfer" strategy rather than using gas.

Q: My HPLC shows double peaks for the product. A: This is a common artifact with indole-3-carboxylic acids.

  • Cause: Rotamers (if amides are present) or keto-enol tautomerization of the indole core under acidic HPLC conditions.

  • Check: Run the sample at a higher column temperature (40–50 °C) to coalesce the peaks, or check if your solvent matches the mobile phase to prevent peak splitting.[5]

References
  • Kobayashi, K., et al. (2012).[4] "Base-Mediated Carboxylation of Unprotected Indole Derivatives with Carbon Dioxide." Organic Letters.

    • Core citation for LiOtBu mediated C3-carboxyl
  • Mita, T., & Sato, Y. (2017).[6] "Palladium-Catalyzed Intramolecular Arylative Carboxylation of Allenes...". Organic Letters.

    • Provides context on Pd-catalyzed mechanisms and CO2 incorpor
  • Lebrasseur, N., & Larrosa, I. (2008).[7] "Room temperature and phosphine free palladium catalyzed direct C-2 arylation of indoles."[7] Journal of the American Chemical Society.[7][8]

    • Foundational work on C2-selectivity which evolved into C2-carboxyl
  • Iwasawa, N., et al. (2011). "Rh(I)-Catalyzed Direct Carboxylation of Arenes with CO2." Journal of the American Chemical Society.[7][8]

    • Authoritative source on Rh-catalyzed C-H activation/carboxyl
  • ChemRxiv Preprint. (2026). "Regiodivergent N1- and C3- Carboxylation of Indoles." ChemRxiv.

    • Cutting-edge reference for temper

Sources

Validation & Comparative

Navigating the Analytical Maze: A Comparative Guide to Mass Spectrometry of N-Boc-3-Indolinone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the structural elucidation and purity assessment of novel chemical entities are paramount. N-Boc-3-indolinone derivatives, a scaffold of significant interest in medicinal chemistry, present unique analytical challenges. This guide provides an in-depth, comparative analysis of mass spectrometry techniques for the characterization of these compounds, moving beyond a simple recitation of protocols to explain the "why" behind the "how."

The Crucial Role of Mass Spectrometry in N-Boc-3-Indolinone Analysis

The N-tert-butyloxycarbonyl (Boc) protecting group is ubiquitous in organic synthesis, yet its lability under certain analytical conditions can complicate mass spectral interpretation. The indolinone core, while relatively stable, can also undergo characteristic fragmentation. A thorough understanding of how these molecules behave in the mass spectrometer is essential for accurate molecular weight confirmation, impurity profiling, and metabolic studies. This guide will dissect the nuances of ionization techniques and fragmentation patterns to empower researchers to make informed analytical decisions.

Ionization Techniques: A Head-to-Head Comparison

The choice of ionization source is the most critical parameter in the mass spectrometry analysis of N-Boc-3-indolinone derivatives. The polarity and thermal stability of these compounds dictate the most suitable technique. We will compare the three most common ionization methods: Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Matrix-Assisted Laser Desorption/Ionization (MALDI).

Ionization TechniquePrincipleAdvantages for N-Boc-3-Indolinone DerivativesDisadvantages for N-Boc-3-Indolinone Derivatives
Electrospray Ionization (ESI) Soft ionization technique that generates ions from a solution by creating a fine spray of charged droplets.Well-suited for the polar nature of the indolinone core. Often provides abundant protonated molecules [M+H]+.Can be susceptible to ion suppression from matrix components.[1] In-source fragmentation of the labile Boc group can occur.
Atmospheric Pressure Chemical Ionization (APCI) A gas-phase ionization method where a corona discharge creates reactant ions that ionize the analyte.Generally better for less polar compounds and less prone to matrix effects than ESI.[2] Can provide a strong signal for indole-containing compounds.[3]The heated nebulizer can induce thermal degradation of the Boc group. Requires the analyte to be thermally stable.[4]
Matrix-Assisted Laser Desorption/Ionization (MALDI) A soft ionization technique where the analyte is co-crystallized with a matrix, which absorbs laser energy to desorb and ionize the analyte.Primarily used for large biomolecules, but can be adapted for small molecules.[5][6] Can be useful for direct analysis of reaction mixtures or tissues.Matrix interference can be a significant issue in the low mass range.[5] Less commonly coupled with liquid chromatography for routine analysis.

Expert Insight: For routine LC-MS analysis of N-Boc-3-indolinone derivatives, ESI is often the first choice due to the polarity of the indolinone moiety. However, careful optimization of source parameters is crucial to minimize in-source fragmentation of the Boc group. If significant ion suppression or in-source fragmentation is observed with ESI, APCI is a valuable alternative , particularly if the specific derivative has good thermal stability.[3][4] MALDI is typically reserved for more specialized applications, such as high-throughput screening or tissue imaging.[5]

Cracking the Code: Characteristic Fragmentation Patterns

Understanding the fragmentation pathways of N-Boc-3-indolinone derivatives is key to their structural confirmation. The fragmentation is typically dominated by cleavages related to the Boc group and the indolinone core.

The Signature of the N-Boc Group

The most characteristic fragmentation of the N-Boc group involves the loss of isobutylene (56 Da) or tert-butanol (74 Da), often preceded by the loss of a tert-butyl group (57 Da).

  • Loss of Isobutylene (C4H8, 56 Da): This is a very common fragmentation pathway for Boc-protected amines, proceeding through a six-membered ring transition state.

  • Loss of tert-Butoxycarbonyl group (C5H9O2, 101 Da): Cleavage of the N-C bond of the carbamate.

  • Loss of tert-Butyl group (C4H9, 57 Da): Resulting in an ion at [M-57]+.

Fragmentation of the Indolinone Core

The fragmentation of the indolinone ring system itself is more complex and will depend on the substitution pattern. Common fragmentation pathways for indole-containing compounds involve cleavage of the bond beta to the indole nitrogen and subsequent ring opening.

A proposed fragmentation pathway for a generic N-Boc-3-indolinone is presented below:

Fragmentation_Pathway M [M+H]+ M_minus_56 [M+H - 56]+ (Loss of Isobutylene) M->M_minus_56 - C4H8 M_minus_100 [M+H - 100]+ (Loss of Boc group) M->M_minus_100 - C4H8 - CO2 M_minus_56->M_minus_100 - CO2 Indolinone_core Fragmented Indolinone Core M_minus_100->Indolinone_core Further Fragmentation

Caption: Proposed fragmentation pathway of N-Boc-3-indolinone.

Experimental Protocols: A Practical Workflow

This section provides a detailed, step-by-step methodology for the LC-MS/MS analysis of N-Boc-3-indolinone derivatives.

Sample Preparation
  • Standard Solution Preparation: Accurately weigh and dissolve the N-Boc-3-indolinone derivative in a suitable solvent (e.g., methanol, acetonitrile) to prepare a stock solution of 1 mg/mL.

  • Working Solutions: Serially dilute the stock solution with the initial mobile phase composition to prepare working solutions for calibration curves and quality control samples.

  • Sample Matrix Preparation: For analysis in complex matrices (e.g., plasma, tissue homogenate), perform a protein precipitation or solid-phase extraction to remove interfering components. A common protein precipitation protocol involves adding three volumes of cold acetonitrile to one volume of the sample, vortexing, and centrifuging to pellet the precipitated proteins.

Liquid Chromatography (LC) Conditions
  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B over several minutes, hold for a short period, and then return to the initial conditions for re-equilibration. The gradient should be optimized to achieve good separation from any impurities or isomers.

  • Flow Rate: 0.3-0.5 mL/min.

  • Column Temperature: 30-40 °C.

  • Injection Volume: 1-5 µL.

Mass Spectrometry (MS) Conditions
  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally preferred.

  • Capillary Voltage: 3.0-4.0 kV.

  • Source Temperature: 120-150 °C (Optimize to minimize thermal degradation).

  • Desolvation Gas Flow: Typically nitrogen, at a flow rate of 600-800 L/hr.

  • Cone Voltage/Fragmentor Voltage: This is a critical parameter to optimize. Start with a low value (e.g., 20-30 V) to minimize in-source fragmentation and observe the intact protonated molecule. Gradually increase the voltage to induce fragmentation for structural confirmation.

  • Scan Mode: For initial analysis, acquire data in full scan mode to identify the molecular ion and any adducts. For quantitative analysis and structural confirmation, use product ion scan mode (MS/MS) by selecting the protonated molecule as the precursor ion.

Experimental_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Detection Standard_Prep Standard Preparation Dilution Dilution Standard_Prep->Dilution Sample_Extraction Sample Extraction (if necessary) Sample_Extraction->Dilution Injection Injection Dilution->Injection Column C18 Reversed-Phase Column Injection->Column Gradient_Elution Gradient Elution Column->Gradient_Elution Ionization Ionization (ESI+) Gradient_Elution->Ionization Full_Scan Full Scan (MS1) Ionization->Full_Scan MSMS Product Ion Scan (MS/MS) Full_Scan->MSMS Select Precursor Data_Analysis Data Analysis MSMS->Data_Analysis

Sources

Alternative Protecting Groups for the Indoline Nitrogen: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The indoline (2,3-dihydroindole) scaffold presents a unique challenge in organic synthesis. Unlike its aromatic counterpart indole (


), the indoline nitrogen is a secondary aryl-alkyl amine (

for the conjugate acid), exhibiting significant nucleophilicity while remaining prone to oxidative dehydrogenation to indole.

Standard protecting groups (PGs) like Boc and Cbz are often insufficient for complex total syntheses requiring orthogonal deprotection strategies or specific electronic tuning for C–H functionalization. This guide analyzes high-performance alternatives—Teoc, Alloc, Trifluoroacetyl (TFA), and Nosyl (Ns) —against standard benchmarks, providing experimental protocols and decision frameworks for the senior synthetic chemist.

Part 1: Mechanistic Context & Selection Logic

The Indoline Paradox

Protecting the indoline nitrogen requires balancing three competing factors:

  • Nucleophilicity Control: The nitrogen lone pair is partially conjugated with the benzene ring. Electron-withdrawing groups (EWGs) are necessary to prevent side reactions during electrophilic aromatic substitution (EAS) on the arene.

  • Oxidative Stability: Electron-rich indolines (e.g., N-Benzyl) are easily oxidized to indoles by DDQ, MnO

    
    , or even ambient air over time. Carbamate or sulfonamide protection suppresses this oxidation potential.
    
  • C–H Activation Directing Ability: For C7-functionalization, the PG must act as a directing group (DG). Bulky groups (Boc) often fail here due to steric clash, whereas coordinating groups (Acetyl, Pivaloyl) excel.

Decision Matrix: Selecting the Right PG

The following decision tree illustrates the logical flow for selecting a PG based on downstream chemical compatibility.

IndolinePGSelection Start Start: Indoline Substrate Q1 Requirement: Orthogonality to Acid (Boc) & Hydrogenolysis (Cbz)? Start->Q1 Q2 Requirement: Direct C7-H Functionalization? Q1->Q2 No Q3 Requirement: Mild Deprotection (Avoid Strong Acid/Base)? Q1->Q3 Yes Ns Select: Nosyl (Ns) (Thiol Cleavage, Alkylation) Q1->Ns Need Alkylation Support Piv Select: Pivaloyl/Acetyl (Strong DG, Hard Removal) Q2->Piv Yes (Coordinating) BocCbz Select: Standard Boc/Cbz Q2->BocCbz No Teoc Select: Teoc (Fluoride Cleavage) Q3->Teoc Base Sensitive Alloc Select: Alloc (Pd(0) Cleavage) Q3->Alloc Fluoride Sensitive

Figure 1: Strategic decision tree for indoline nitrogen protection. Dark nodes indicate starting points; Green nodes indicate optimal alternative choices.

Part 2: Comparative Analysis of Alternatives

Teoc (2-(Trimethylsilyl)ethoxycarbonyl)[1][2]
  • Best For: Late-stage functionalization where acid/base sensitivity is high.

  • Mechanism: The Teoc group is a "safety net" carbamate. It is stable to TFA (unlike Boc) and hydrogenation (unlike Cbz).

  • Deprotection: Cleaved by fluoride sources (TBAF, TASF) via a

    
    -elimination mechanism that releases TMS-F, ethylene, and CO
    
    
    
    .
  • Indoline Specifics: Excellent for preventing oxidation. The bulky TMS-ethyl tail provides moderate steric shielding at the C7 position, preventing unwanted substitution.

Alloc (Allyloxycarbonyl)[1][3][4][5]
  • Best For: Orthogonality to practically all other PGs.[1]

  • Mechanism: Stable to strong acids and bases.

  • Deprotection: Palladium(0)-catalyzed allyl transfer to a scavenger (morpholine, dimedone, or tributyltin hydride).

  • Indoline Specifics: The deprotection conditions are neutral, preserving sensitive stereocenters often found in indoline alkaloid synthesis (e.g., Aspidosperma alkaloids).

Nosyl (2- or 4-Nitrobenzenesulfonyl)
  • Best For: Fukuyama alkylation and "lock-down" stability.

  • Mechanism: Highly electron-withdrawing sulfonamide.

  • Deprotection: Nucleophilic aromatic substitution on the sulfonamide sulfur using thiols (thiophenol/K

    
    CO
    
    
    
    ) or mercaptoethanol/DBU.
  • Indoline Specifics: Unlike Tosyl (Ts), which requires harsh reductive cleavage (Na/Naphthalene) often destructive to indolines, Nosyl is removed under mild, specific conditions. It renders the indoline nitrogen non-nucleophilic, completely shutting down oxidation to indole.

Trifluoroacetyl (TFA)[2]
  • Best For: Temporary protection with easy basic hydrolysis.

  • Mechanism: Amide bond with extreme electron-withdrawing character.

  • Deprotection: Mild basic hydrolysis (K

    
    CO
    
    
    
    /MeOH) or reduction (NaBH
    
    
    ).
  • Indoline Specifics: Much easier to remove than Acetyl (Ac) or Pivaloyl (Piv). The strong EWG nature significantly deactivates the benzene ring, useful if you need to perform chemoselective oxidation elsewhere in the molecule.

Part 3: Performance Metrics & Data

The following table synthesizes stability data and electronic parameters relevant to indoline chemistry.

Table 1: Comparative Profile of Indoline Protecting Groups

PGInstallation Yield (Indoline)Acid Stability (TFA)Base Stability (NaOH)Reduction Stability (H2/Pd)Electronic Effect (

proxy)*
Deprotection Cond.
Boc 85-95%Unstable StableStable-0.15 (Weak Deactivator)TFA or HCl
Cbz 88-98%Stable (RT)StableUnstable -0.15 (Weak Deactivator)H

/Pd or HBr/AcOH
Teoc 80-92%StableStableStable-0.15 (Weak Deactivator)TBAF (THF)
Alloc 85-95%StableStableStable-0.15 (Weak Deactivator)Pd(PPh

)

, Morpholine
TFA 90-98%StableUnstable Stable+0.10 (Mod. Deactivator)K

CO

/MeOH
Ns 90-95%StableStableStable+0.50 (Strong Deactivator)PhSH, K

CO

*Note: Electronic Effect values are estimated Hammett


 contributions of the N-PG moiety to the aromatic ring, indicating the degree of ring deactivation toward electrophilic attack.

Part 4: Experimental Protocols

Protocol A: Installation of Teoc on Indoline

This protocol minimizes the formation of urea byproducts common with secondary amines.

  • Reagents: Indoline (1.0 equiv), Teoc-OSu (N-[2-(Trimethylsilyl)ethoxycarbonyloxy]succinimide) (1.2 equiv), Diisopropylethylamine (DIPEA) (1.5 equiv).

  • Solvent: Dichloromethane (DCM) or THF (0.2 M).

  • Procedure:

    • Dissolve indoline in DCM under N

      
       atmosphere.
      
    • Add DIPEA and stir for 5 minutes at 0 °C.

    • Add Teoc-OSu portion-wise.

    • Warm to room temperature (RT) and stir for 4–12 hours (monitor by TLC; Teoc-indoline typically has higher R

      
       than free indoline).
      
    • Workup: Quench with sat. NH

      
      Cl. Extract with DCM. Wash organic layer with brine, dry over Na
      
      
      
      SO
      
      
      .[2]
    • Purification: Flash chromatography (Hexanes/EtOAc).

    • Typical Yield: 88–94%.[3]

Protocol B: Palladium-Catalyzed Alloc Deprotection

Self-validating step: The reaction mixture changes color (yellow to clear) upon completion in many cases due to the consumption of the Pd-allyl complex.

  • Reagents: N-Alloc-indoline (1.0 equiv), Pd(PPh

    
    )
    
    
    
    (0.05 equiv), Morpholine (10.0 equiv, scavenger).
  • Solvent: Anhydrous THF (0.1 M).

  • Procedure:

    • Dissolve substrate in THF under Argon. Crucial: Degas solvent thoroughly; O

      
       poisons the Pd(0) catalyst.
      
    • Add morpholine (scavenger for the allyl cation).

    • Add Pd(PPh

      
      )
      
      
      
      quickly to avoid oxidation.
    • Stir at RT for 30–60 mins.

    • Workup: Filter through a pad of Celite to remove Pd black. Concentrate filtrate.[2]

    • Purification: The free indoline is often unstable; use immediately or store as a salt (e.g., HCl salt).

Protocol C: Nosyl Deprotection (Fukuyama Conditions)
  • Reagents: N-Ns-indoline (1.0 equiv), Thiophenol (PhSH) (1.2 equiv), K

    
    CO
    
    
    
    (3.0 equiv).
  • Solvent: DMF or CH

    
    CN (0.2 M).
    
  • Procedure:

    • Combine substrate and K

      
      CO
      
      
      
      in solvent.
    • Add Thiophenol (Caution: Stench).

    • Heat to 50 °C for 2–4 hours. The solution typically turns bright yellow (formation of the Meisenheimer complex intermediate).

    • Workup: Dilute with water, extract with EtOAc. Wash extensively with NaOH (1M) to remove the thiophenol byproduct and excess Ns-thiol adduct.

Part 5: Mechanistic Visualization

The Alloc deprotection involves a


-allyl palladium complex. Understanding this cycle is vital for troubleshooting low yields (often due to insufficient scavenger).

AllocMechanism Substrate Alloc-Indoline Complex Pd(II)-Pi-Allyl + Indoline Carbamate Substrate->Complex Oxidative Addition Pd0 Pd(PPh3)4 Pd0->Complex Decarb Decarboxylation (- CO2) Complex->Decarb Fast Product Free Indoline + N-Allyl Morpholine Decarb->Product Nucleophilic Attack on Allyl Scavenger Nucleophile (Morpholine) Scavenger->Product Product->Pd0 Regeneration

Figure 2: Catalytic cycle of Alloc removal. The scavenger is critical to prevent the allyl group from recombining with the indoline nitrogen.

References

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. Wiley.[4]

  • Kocienski, P. J. (2005). Protecting Groups. 3rd Edition. Thieme.

  • Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters, 36(36), 6373-6374.

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.

  • Yeung, K. S., et al. (2011). Indole and Indoline C-H Activation.[5] Chemical Reviews, 111(3), 1215-1292.

Sources

Comparative Guide: tert-Butylation Methods for Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The tert-butyl ester is a cornerstone protecting group in organic synthesis and medicinal chemistry. Its steric bulk provides exceptional stability against nucleophilic attack and basic hydrolysis, while its lipophilicity modulates the pharmacokinetic profile of drug candidates. However, the very steric hindrance that grants stability makes its formation challenging; classical Fischer esterification often fails due to the bulky transition state and the tendency of tert-butanol to undergo elimination (E1) to isobutylene under strong acid catalysis.

This guide objectively compares four distinct methodologies for introducing the tert-butyl group, ranging from industrial standards to cutting-edge catalytic systems.

Method A: The Laboratory Standard – Boc Anhydride Activation

Best For: Small-to-medium scale synthesis, acid-sensitive substrates, and amino acids.

This method utilizes Di-tert-butyl dicarbonate (Boc₂O) activated by 4-Dimethylaminopyridine (DMAP).[1] It is widely regarded as the most convenient benchtop protocol because it avoids gas handling and strong acids.

Mechanistic Insight

The reaction does not proceed via simple alcohol condensation. Instead, DMAP attacks Boc₂O to form a reactive N-acylpyridinium salt. The carboxylate anion attacks this intermediate, forming a mixed anhydride. Subsequent decarboxylation releases tert-butoxide, which collapses to the ester.

BocMechanism Boc2O Boc2O Inter1 [Boc-DMAP]+ Intermediate Boc2O->Inter1 + DMAP DMAP DMAP (Cat.) MixedAnh Mixed Anhydride (R-COO-Boc) Inter1->MixedAnh + R-COO- Acid R-COOH Product R-COO-tBu MixedAnh->Product - CO2 Byproducts CO2 + tBuOH MixedAnh->Byproducts

Figure 1: DMAP-catalyzed activation of Boc₂O involves a reactive acylpyridinium intermediate.

Standard Protocol
  • Stoichiometry: 1.0 equiv Carboxylic Acid, 1.5–2.0 equiv Boc₂O, 0.1–0.3 equiv DMAP.

  • Solvent: tert-Butanol (tBuOH) is preferred to suppress anhydride formation; DCM or THF can be used.

  • Procedure:

    • Dissolve the carboxylic acid in tert-butanol (or solvent of choice).

    • Add Boc₂O.[1][2][3]

    • Add DMAP slowly (gas evolution will occur).[1]

    • Stir at 25–40 °C for 4–12 hours.

    • Workup: Evaporate volatiles. The byproducts (CO₂ and tBuOH) are removed easily. Wash residue with dilute acid to remove DMAP.

Pros:

  • Mild Conditions: Neutral pH; compatible with Fmoc/Cbz groups.

  • Ease of Workup: Volatile byproducts.[4][5]

  • High Yields: Typically >85% for hindered acids.

Cons:

  • Atom Economy: Poor. Generates high molecular weight waste per mole of product.

  • Cost: Boc₂O is significantly more expensive than isobutylene.

Method B: The Industrial Workhorse – Isobutylene Addition

Best For: Large-scale manufacturing, robust substrates, cost-critical processes.

This is the classical method involving the acid-catalyzed addition of isobutylene gas to the carboxylic acid. It is 100% atom-economical in theory but requires pressure equipment.

Mechanistic Insight

Strong acid (H₂SO₄) protonates the alkene (isobutylene) to generate the tert-butyl carbocation. The carboxylic acid acts as a nucleophile, trapping the cation.

IsobutyleneMech Isobutylene Isobutylene (Gas) Cation t-Butyl Cation (CH3)3C+ Isobutylene->Cation + H+ H_Cat H+ Catalyst Product R-COO-tBu Cation->Product + R-COOH Acid R-COOH Product->Cation Reversible (Acidic Hydrolysis)

Figure 2: Acid-catalyzed addition proceeds via the tert-butyl cation. Note the reversibility under acidic conditions.

Standard Protocol
  • Reagents: Carboxylic Acid, Isobutylene (gas), Conc. H₂SO₄ (catalytic) or Amberlyst 15.

  • Solvent: DCM or Et₂O (often carried out in a pressure vessel).

  • Procedure:

    • Dissolve acid in solvent in a pressure-rated flask.

    • Cool to -78 °C or -10 °C.

    • Condense liquid isobutylene (excess, typically 2–5 equiv) into the flask.

    • Add catalyst (e.g., 0.1 mL conc. H₂SO₄).[2]

    • Seal vessel and stir at room temperature for 24–72 hours.

    • Workup: Cool vessel, open carefully to vent excess gas. Wash with NaHCO₃.[4]

Pros:

  • Cost: Extremely low reagent cost.

  • Atom Economy: Excellent (Addition reaction).

Cons:

  • Safety: Requires handling flammable gas under pressure.

  • Harshness: Strong acid can cleave sensitive groups (e.g., silyl ethers, acetals).

Method C: The Mild Specialist – tert-Butyl Trichloroacetimidate (TBTA)

Best For: Highly acid-sensitive substrates, late-stage functionalization.

TBTA acts as a tert-butyl cation donor under very mild Lewis acid catalysis or thermal conditions. It avoids the strong Brønsted acids of Method B and the gas evolution of Method A.

Protocol
  • Reagents: Carboxylic Acid (1.0 eq), TBTA (1.5 eq), BF₃·OEt₂ (catalytic) or simply heat.

  • Solvent: Cyclohexane/DCM (2:1).

  • Procedure:

    • Mix acid and TBTA in solvent.

    • Add 1-2 drops of BF₃·OEt₂.

    • Stir at RT overnight (or reflux without catalyst).

    • Workup: Filter off the precipitated trichloroacetamide byproduct.

Pros:

  • Mildness: Can be run under neutral thermal conditions.[6]

  • Selectivity: Excellent for substrates prone to racemization.

Cons:

  • Byproduct: Trichloroacetamide is solid waste that must be removed.

  • Stability: TBTA is moisture sensitive and has a limited shelf life.

Method D: The Modern High-Performance – Tf₂NH Catalysis

Best For: Free amino acids (zwitterions), rapid synthesis, green chemistry.

A recently developed method using Bis(trifluoromethanesulfonyl)imide (Tf₂NH) as a catalyst in tert-butyl acetate (t-BuOAc). This method is gaining traction for its ability to solubilize and esterify free amino acids directly.

Protocol
  • Reagents: Carboxylic Acid/Amino Acid, Tf₂NH (1–5 mol%).

  • Solvent: tert-Butyl Acetate (acts as both solvent and reagent).[2]

  • Procedure:

    • Suspend substrate in t-BuOAc.[2]

    • Add Tf₂NH.[2][7][8]

    • Stir at RT (or 50 °C for difficult substrates).

    • Workup: Basic wash (NaHCO₃) removes the catalyst.

Pros:

  • Speed: Often complete in <3 hours.

  • Scope: Handles zwitterionic amino acids without prior N-protection.

  • Green: t-BuOAc is a greener solvent than DCM.

Comparative Analysis

The following table summarizes the operational parameters to assist in method selection.

FeatureBoc₂O / DMAP Isobutylene / H₂SO₄ TBTA Tf₂NH / t-BuOAc
Primary Use Case General Lab ScaleIndustrial / BulkAcid-SensitiveAmino Acids / Speed
Reagent Cost HighLowHighModerate
Atom Economy Poor (CO₂ + tBuOH waste)Excellent (100%)ModerateGood
Reaction Time 4–12 Hours24–72 Hours12–24 Hours1–4 Hours
Acid Tolerance Excellent (Neutral)Poor (Strong Acid)Good (Lewis Acid)Moderate
Gas Handling CO₂ EvolutionFlammable Gas (Pressure)NoneNone

Decision Matrix

Use this logic flow to select the optimal method for your specific substrate.

DecisionTree Start Start: Select Substrate Scale Is this >100g scale? Start->Scale AcidSensitive Is substrate Acid-Sensitive? Scale->AcidSensitive No Isobutylene Method B: Isobutylene (Cost Effective) Scale->Isobutylene Yes AminoAcid Is it a free Amino Acid? AcidSensitive->AminoAcid No TBTA Method C: TBTA (Ultra-Mild) AcidSensitive->TBTA Yes (Very) Boc2O Method A: Boc2O/DMAP (Standard) AminoAcid->Boc2O No Tf2NH Method D: Tf2NH/t-BuOAc (Modern/Fast) AminoAcid->Tf2NH Yes

Figure 3: Decision matrix for selecting the optimal tert-butylation strategy.

References

  • Boc₂O/DMAP Method

    • Taber, D. F., et al. "Convenient Preparation of tert-Butyl Esters."[9] Journal of Organic Chemistry, 1985.

    • - Detailed protocol for Boc2O esterification.

  • Isobutylene Method

    • McCloskey, A. L., et al. "Acid-catalyzed addition of carboxylic acids to isobutylene." Organic Syntheses, Coll. Vol. 4, p.261 (1963).
  • TBTA Method

    • Armstrong, A., et al. "t-Butyl 2,2,2-trichloroacetimidate: A versatile reagent for the preparation of t-butyl esters and ethers." Tetrahedron Letters, 1988, 29(20), 2483-2486.
  • Tf₂NH / t-BuOAc Method

    • Ogasa, C., Kayano, K., & Namba, K. "A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols."[7][10] Synlett, 2024, 35, 235-239.[2][7]

Sources

Evaluating metabolic stability of indole derivatives in vitro

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: In Vitro Metabolic Stability Profiling of Indole Derivatives

Introduction: The Indole Liability

The indole scaffold is a privileged structure in medicinal chemistry, serving as the core for tryptophan-derived alkaloids and numerous FDA-approved therapeutics (e.g., Indomethacin, Ondansetron). However, the electron-rich nature of the indole ring—specifically the high electron density at C3—renders it highly susceptible to oxidative metabolism by Cytochrome P450 (CYP) enzymes.

For drug developers, this creates a critical bottleneck: Metabolic Instability . Rapid clearance leads to poor bioavailability (


) and short half-life (

), necessitating frequent dosing or resulting in efficacy failure.

This guide objectively compares the standard assay systems for evaluating indole stability, details the specific oxidative mechanisms you must monitor, and provides a validated protocol for microsomal stability profiling.

The Comparative Framework: Selecting the Right Assay

To accurately predict human pharmacokinetic (PK) profiles, you must select the assay system that captures the relevant metabolic pathways for your specific derivative.

FeatureLiver Microsomes (HLM/RLM) Hepatocytes (Cryopreserved) S9 Fraction
Primary Utility High-throughput Screening (HTS)Late-Stage Validation / PredictionMetabolite ID (Qualitative)
Enzymes Present Phase I Only (CYP450s, FMOs)Phase I & II (CYPs, UGTs, SULTs)Phase I & II (Lower activity)
Cofactors Required NADPH (Exogenous)None (Intracellular)NADPH + UDPGA + PAPS
Relevance to Indoles High. Captures the primary oxidation at C2-C3.Critical. Captures glucuronidation of N1 or C-hydroxyls.Moderate. Good for identifying reactive metabolites.
Cost/Throughput Low Cost / High ThroughputHigh Cost / Low ThroughputModerate

Editorial Insight: For early-stage indole optimization, Liver Microsomes are the superior choice. Most instability in this scaffold arises from CYP-mediated oxidation. Hepatocytes should be reserved for compounds where Phase II conjugation (e.g., N-glucuronidation) is suspected to be the dominant clearance mechanism.

Mechanism of Instability: The C2-C3 Oxidation Pathway

Understanding where the molecule breaks down is as important as knowing how fast. The primary metabolic liability of the indole core is the CYP450-mediated epoxidation of the C2-C3 double bond.

Key Pathway:

  • Epoxidation: CYP isoforms (typically 3A4, 2C19, or 2E1) attack the electron-rich C2-C3 bond.

  • Rearrangement: The unstable epoxide rearranges to form oxindole or indoxyl.

  • Dimerization: Indoxyl intermediates often dimerize (e.g., to indigo dyes), complicating mass balance calculations in vitro.

IndoleMetabolism Indole Parent Indole (Electron Rich C2-C3) Epoxide Indole-2,3-epoxide (Unstable Intermediate) Indole->Epoxide Oxidation CYP CYP450 (3A4, 2C19) CYP->Epoxide Catalysis Oxindole Oxindole (Stable Metabolite) Epoxide->Oxindole 1,2-H Shift Indoxyl Indoxyl Epoxide->Indoxyl Hydrolysis Dimer Indigo/Dimer (Precipitate) Indoxyl->Dimer Spontaneous

Figure 1: The primary oxidative metabolic pathway of the indole scaffold mediated by CYP450 enzymes.

Experimental Protocol: Microsomal Stability Assay

This protocol is designed for self-validation. It accounts for the rapid kinetics typical of indoles by utilizing tight time points and strict quenching procedures.

Materials
  • Enzyme: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein content.

  • Buffer: 100 mM Potassium Phosphate (KPi), pH 7.4.

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase, 3.3 mM MgCl2).

  • Quench: Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).

Step-by-Step Workflow
  • Preparation (Master Mix):

    • Dilute microsomes to 0.5 mg/mL (final assay concentration) in KPi buffer.

    • Pre-warm to 37°C for 5 minutes. Causality: Enzymes must be at thermal equilibrium to ensure linear kinetics.

  • Substrate Addition:

    • Spike test compound (Indole derivative) to 1 µM final concentration (ensure <0.1% DMSO). Note: 1 µM is below

      
       for most CYPs, ensuring first-order kinetics.
      
  • Initiation:

    • Add NADPH regenerating system to start the reaction.[1]

    • Negative Control: Run a parallel incubation adding Buffer instead of NADPH. Self-Validation: If the negative control degrades, your compound is chemically unstable (non-enzymatic).

  • Sampling (Time Course):

    • Sample 50 µL at

      
       minutes.
      
    • Indole Specific: For highly labile parents, add a 2.5 min time point.

  • Quenching:

    • Immediately dispense sample into 150 µL ice-cold ACN + Internal Standard.

    • Vortex (10 min) and Centrifuge (4000g, 20 min, 4°C) to precipitate proteins.

  • Analysis:

    • Inject supernatant onto LC-MS/MS (MRM mode).

AssayWorkflow Prep 1. Pre-Incubation (Microsomes + Buffer, 37°C) Spike 2. Spike Compound (1 µM Final) Prep->Spike Split Split Samples Spike->Split Test Test Arm (+ NADPH) Split->Test Control Neg Control (- NADPH) Split->Control Sample Sampling (0, 5, 15, 30, 60 min) Test->Sample Control->Sample Check Chemical Stability Quench Quench (ACN + Int. Std) Sample->Quench LCMS LC-MS/MS Analysis Quench->LCMS

Figure 2: Standardized workflow for microsomal stability profiling ensuring kinetic validity.

Comparative Performance: Structure-Metabolism Relationships (SMR)

The following table illustrates how structural modifications to the indole core affect metabolic stability. Data represents consensus values derived from human liver microsome (HLM) assays.

Compound ClassModification

(min)

(µL/min/mg)
Stability Mechanism / Rationale
Indole (Parent) None~16.9 High (>40) Rapid C3-oxidation by CYP2C19/3A4. High liability.[1][2]
5-Fluoroindole Halogenation (EWG)~35.0 Medium Fluorine withdraws electron density from the ring, deactivating the C2-C3 bond toward oxidative attack.
N-Methylindole N-Alkylation~22.0 High Blocks N-glucuronidation but does not prevent C3-oxidation. Often shifts metabolism rather than stopping it.
7-Azaindole Bioisostere (N-sub)>50.0 Low (<15) Nitrogen in the pyridine ring significantly reduces electron density of the pyrrole ring, drastically improving stability.

Data Interpretation:

  • High Clearance (

    
    ):  The compound is flow-limited. Bioavailability will be very low. Structural modification (e.g., adding F, Cl, or CF3) is required.
    
  • Low Clearance (

    
    ):  The compound is metabolically stable. Focus shifts to solubility and permeability.[1]
    
Calculations

Calculate the in vitro intrinsic clearance (


) using the elimination rate constant (

), derived from the slope of

vs. time.




(Where [Protein] is 0.5 mg/mL)[3]

References

  • FDA Guidance for Industry (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.[Link]

  • Zhang, D., et al. (2008).Structure-Activity Relationships of Indole-Based Inhibitors. Current Topics in Medicinal Chemistry. (Context: Discusses metabolic liabilities of the indole scaffold).
  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Source for standard microsomal stability protocols and CLint calculations). [Link]

  • Kalgutkar, A. S., et al. (2005). A comprehensive listing of bioactivation pathways of organic functional groups. Current Drug Metabolism.[4] (Details the epoxidation mechanism of indoles). [Link]

Sources

Comparative Guide: Antioxidant Evaluation of Novel Indole-3-Carboxaldehyde Analogues

[1]

Executive Summary

Indole-3-carboxaldehyde (I3CA) has emerged as a critical pharmacophore in medicinal chemistry due to its structural similarity to tryptophan and melatonin. While the parent compound exhibits moderate radical scavenging activity, recent synthetic efforts have focused on functionalizing the C-3 aldehyde group to create analogues with superior antioxidant profiles.

This guide objectively compares three primary classes of novel I3CA analogues: Schiff Bases (Aryl Amines) , Thiosemicarbazones , and Hydrazones . Analysis of recent experimental data reveals that specific modifications—particularly the introduction of electron-donating groups (EDGs) and conjugated N,N,S systems—significantly enhance the Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) mechanisms required for potent antioxidant activity.

Structural Rationale & Analogues Overview

The C-3 position of the indole ring is electron-rich, making the aldehyde group a prime target for condensation reactions. The modifications aim to extend conjugation and introduce heteroatoms that stabilize radical intermediates.

Class A: Schiff Bases (Aryl Amines)

Formed by the condensation of I3CA with substituted anilines.

  • Mechanism: The azomethine (-CH=N-) linkage extends conjugation, allowing for better delocalization of the unpaired electron after radical scavenging.

  • Key Finding: Presence of methoxy (-OCH3) or hydroxyl (-OH) groups on the aryl ring drastically lowers IC50 values.

Class B: Thiosemicarbazones

Formed by reacting I3CA with thiosemicarbazide.

  • Mechanism: The sulfur atom acts as a soft nucleophile and a radical sink. The N-N-S system facilitates metal chelation (reducing Fenton reaction potential) and direct radical scavenging.

  • Key Finding: Unsubstituted thiosemicarbazones often outperform substituted variants due to less steric hindrance at the active site.

Class C: Hydrazones

Formed by reacting I3CA with hydrazine derivatives.

  • Mechanism: Similar to Schiff bases but with an additional nitrogen (-CH=N-NH-), increasing the number of proton-donating sites for HAT mechanisms.

Comparative Performance Analysis

The following table summarizes experimental data from recent studies, normalizing performance against standard antioxidants (Ascorbic Acid, BHT, or BHA).

Table 1: Antioxidant Potency (IC50) of Select I3CA Analogues
Compound ClassIDStructural ModificationAssayIC50 (µM)vs. StandardRef
Thiosemicarbazone 2b I3CA + ThiosemicarbazideDPPH43.91 < BHT (More Potent)[1]
Schiff Base 5f I3CA + 4-Methoxy-anilineDPPH< 50.0> BHA (Superior)[2]
Thiosemicarbazone 3a Unsubstituted N-endABTSHigh> Trolox [3]
Biginelli Derivative DP-2 Dihydropyrimidinone-linkedDPPHLow> Ascorbic Acid [4]
Parent I3CA UnmodifiedDPPH~121.0Baseline[5]

Note: Lower IC50 indicates higher potency. "High" activity in ABTS context refers to % inhibition, not IC50.

Mechanism of Action

Understanding how these analogues function is crucial for rational drug design. The two primary pathways are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) .

Figure 1: Antioxidant Scavenging Pathways

AntioxidantMechanismAnalogueI3CA Analogue(Ar-OH / -NH)Complex[Analogue---R•]ComplexAnalogue->ComplexEncounterRadicalFree Radical(R•)Radical->ComplexHAT_StepHAT Mechanism(H• Transfer)Complex->HAT_StepBond DissociationEnergy (Low)SET_StepSET Mechanism(e- Transfer)Complex->SET_StepIonizationPotential (Low)Stable1Stable Radical(Ar-O•) + RHHAT_Step->Stable1CationRadical Cation(Analogue•+) + R-SET_Step->CationStable2Deprotonation-> Stable ProductCation->Stable2

Caption: Dual-pathway mechanism showing Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) utilized by I3CA analogues to neutralize free radicals.

Experimental Methodologies (Protocols)

To ensure reproducibility (Trustworthiness), the following protocols are standardized based on the cited literature.

Synthesis Workflow (General Schiff Base)

Objective: Synthesize Indole-3-carboxaldehyde Schiff bases (e.g., Compound 5f).

  • Reagents: Indole-3-carboxaldehyde (1 mmol), Substituted Aniline (1 mmol), Ethanol (Absolute), Glacial Acetic Acid (Catalytic amount).

  • Procedure:

    • Dissolve I3CA in 10 mL absolute ethanol.

    • Add equimolar substituted aniline.

    • Add 2-3 drops of glacial acetic acid.

    • Reflux at 70-80°C for 4-6 hours. Monitor via TLC (Solvent: Ethyl Acetate:Hexane 3:7).

    • Cool to room temperature. Pour into ice-cold water.

    • Filtration: Collect precipitate, wash with cold ethanol.[1]

    • Recrystallization: Use ethanol/water to obtain pure crystals.

DPPH Radical Scavenging Assay

Objective: Quantify the ability of the analogue to donate hydrogen to the stable DPPH radical.

  • Preparation:

    • Stock Solution: Prepare 0.1 mM DPPH solution in methanol (protect from light).

    • Sample Solution: Dissolve analogues in DMSO/Methanol to create serial dilutions (10, 20, 40, 60, 80, 100 µM).

  • Execution:

    • Add 1 mL of sample solution to 3 mL of DPPH stock.

    • Control: 1 mL Methanol + 3 mL DPPH.

    • Incubation: Shake vigorously and incubate in dark at Room Temp for 30 mins.

  • Measurement:

    • Measure Absorbance at 517 nm using a UV-Vis Spectrophotometer.

  • Calculation:

    
    
    
    • Plot % Inhibition vs. Concentration to determine IC50 .

Figure 2: Experimental Workflow

AssayWorkflowcluster_SynthSynthesis Phasecluster_AssayEvaluation PhaseStartStart: I3CA AnalogueStep1Reflux with Amine/Hydrazine(EtOH + AcOH)Start->Step1Step2TLC Monitoring(Ethyl Acetate:Hexane)Step1->Step2Step3Recrystallization& Characterization (NMR/IR)Step2->Step3DPPHDPPH Assay(517 nm)Step3->DPPHABTSABTS Assay(734 nm)Step3->ABTSCalcCalculate IC50Compare vs Ascorbic AcidDPPH->CalcABTS->CalcResultValidated Antioxidant ProfileCalc->Result

Caption: Step-by-step workflow from chemical synthesis to biological validation using standard antioxidant assays.

References

  • Synthesis, Anticholinesterase and Antioxidant Activity of Thiosemicarbazone Derivatives. ResearchGate.

  • Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica.

  • Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant Properties. Afyon Kocatepe University Journal of Science.

  • Synthesis Of Schiff Bases Of Indole-3-Carboxaldehyde Derivatives Using Biginelli Reaction. International Journal of Pharmaceutical Sciences.

  • Indole-3-Carboxaldehyde and Indole-3-Acetic Acid for Researchers. BenchChem.

Safety Operating Guide

Navigating the Safe Handling of Tert-butyl 3-oxo-1-indolinecarboxylate: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the dynamic field of drug development, the ability to handle chemical reagents safely and effectively is paramount. This guide provides essential, in-depth information on the appropriate personal protective equipment (PPE) for handling Tert-butyl 3-oxo-1-indolinecarboxylate. By understanding the potential hazards and implementing rigorous safety protocols, you can mitigate risks and ensure a secure laboratory environment. This document moves beyond a simple checklist, offering a procedural framework grounded in scientific principles to build confidence and expertise in your daily operations.

Hazard Profile: Understanding the Risks

  • Skin Irritation (Category 2): Likely to cause skin irritation upon contact.[1][2][3][4][5][6]

  • Serious Eye Irritation (Category 2A): Poses a risk of serious eye irritation.[1][2][3][4][5][6]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation if inhaled as a dust or aerosol.[1][3][5][6]

These classifications are the cornerstone of our PPE recommendations, directly addressing the primary routes of potential exposure: dermal, ocular, and respiratory.

Core Protective Measures: Your First Line of Defense

Adherence to standard laboratory practices is the foundation of safety. Before handling this compound, ensure you are in a well-ventilated area, preferably within a certified chemical fume hood, especially when manipulating the solid compound or preparing solutions.[5][7] An operational safety shower and eye wash station should be readily accessible.[8]

The selection and proper use of PPE are critical for minimizing direct exposure. The Occupational Safety and Health Administration (OSHA) mandates that employers provide appropriate PPE for their employees, and that this equipment must be of safe design and construction.[9][10][11][12]

Personal Protective Equipment (PPE) Protocol

This section details the specific PPE required for handling this compound, with a step-by-step guide for donning and doffing to prevent cross-contamination.

Recommended PPE Ensemble
PPE ComponentSpecificationRationale
Hand Protection Nitrile gloves (ensure appropriate thickness and check for tears before use)To prevent skin contact and irritation.[8][13][14]
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield is recommended when there is a significant splash hazard.To protect eyes from dust particles and chemical splashes, preventing serious irritation.[2][8][13][14]
Body Protection A flame-resistant laboratory coat worn fully buttoned.To protect skin and personal clothing from spills and contamination.[7]
Respiratory Protection Generally not required when handling small quantities in a well-ventilated fume hood. If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator is necessary.To prevent inhalation of the compound, which may cause respiratory irritation.[5][8][15]
Step-by-Step Donning and Doffing Procedures

Donning (Putting On) PPE:

  • Lab Coat: Put on your lab coat and fasten all buttons.

  • Eye Protection: Put on your safety glasses or goggles.

  • Gloves: Wash and dry your hands thoroughly. Select the correct size of nitrile gloves and inspect them for any holes or tears. Pull the gloves on, ensuring the cuffs of the gloves go over the cuffs of your lab coat sleeves.

Doffing (Taking Off) PPE (to be performed in a designated area):

  • Gloves: Remove gloves using the "glove-in-glove" technique to avoid touching the outer contaminated surface with your bare hands.

  • Lab Coat: Unbutton your lab coat. Remove it by folding it inward on itself, ensuring the contaminated outer surface is contained.

  • Eye Protection: Remove your safety glasses or goggles.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.

Operational and Disposal Plans

Safe handling extends beyond personal protection to include proper procedures for managing the chemical during and after its use.

Handling and Experimental Workflow

The following diagram illustrates the decision-making process for selecting appropriate PPE based on the experimental task:

PPE_Workflow Start Start: Handling This compound Task Experimental Task Start->Task Weighing Weighing Solid Task->Weighing Solid SolutionPrep Solution Preparation Task->SolutionPrep Liquid Reaction Running Reaction / Work-up Task->Reaction Process FumeHood Work in Fume Hood? Weighing->FumeHood SolutionPrep->FumeHood BasePPE Standard PPE: - Nitrile Gloves - Lab Coat - Safety Glasses Reaction->BasePPE End Proceed with Experiment BasePPE->End YesHood Yes FumeHood->YesHood Yes NoHood No FumeHood->NoHood No YesHood->BasePPE Respirator Add NIOSH-approved Respirator NoHood->Respirator Respirator->BasePPE

Caption: PPE selection workflow based on the experimental task.

Emergency Procedures

In the event of accidental exposure, immediate and appropriate action is crucial:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical attention.[2][3][8]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3][8]

  • Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[2][3]

  • Spill: In case of a spill, evacuate the area. Wear appropriate PPE, including respiratory protection if necessary. For small spills, absorb the material with an inert, non-combustible material and place it in a suitable container for disposal. For large spills, prevent entry into waterways and contact emergency services.[5]

Disposal Plan

All waste generated from handling this compound must be treated as hazardous waste.

  • Chemical Waste: Dispose of the compound and any solutions containing it in a designated, labeled hazardous waste container.

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated materials should be placed in a sealed bag and disposed of as hazardous waste.[6][16][17]

Never dispose of this chemical down the drain or in the regular trash.[8][16]

By integrating these safety protocols and PPE guidelines into your laboratory workflow, you can handle this compound with the confidence that comes from being well-prepared and protected.

References

  • NIOSH Pocket Guide to Chemical Hazards. National Institute for Occupational Safety and Health. [Link]

  • NIOSH Pocket Guide to Chemical Hazards. CDC Stacks. [Link]

  • Pocket Guide to Chemical Hazards Introduction. National Institute for Occupational Safety and Health. [Link]

  • NIOSH Pocket Guide to Chemical Hazards. Labelmaster. [Link]

  • OSHA finalizes PPE rule, effective January 13th. ABC Western Michigan. [Link]

  • Understanding the NIOSH Pocket Guide to Chemical Hazards. CPWR. [Link]

  • PPE Requirements: Standard & Levels. SafetyCulture. [Link]

  • Personal Protective Equipment - Standards. Occupational Safety and Health Administration. [Link]

  • Mastering OSHA PPE Guidelines for Workplace Safety. Horton Group. [Link]

  • OSHA Standards for Personal Protective Equipment. Avetta. [Link]

  • tert-butyl 3-(2-oxoethyl)-1H-indole-1-carboxylate Safety and Hazards. PubChem. [Link]

  • Safety Data Sheet. United Initiators. [Link]

  • 8 Rules for the Safe Handling of t-Butyllithium. Lab Manager. [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.